6-T-GDP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H15N5O10P2S |
|---|---|
分子量 |
459.27 g/mol |
IUPAC名 |
[(2R,3R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)/t3-,5+,6?,9-/m1/s1 |
InChIキー |
IUTNWRFYTFZSEK-ACJOCUEISA-N |
製品の起源 |
United States |
Foundational & Exploratory
6-Thioguanosine Diphosphate (6-T-GDP): A Core Mechanism in Thiopurine-Mediated Immunosuppression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delineates the molecular mechanism of action of 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) and its triphosphate derivative, 6-thioguanosine triphosphate (6-T-GTP), in mediating the immunosuppressive effects of thiopurine drugs. Thiopurines, including azathioprine (B366305) (AZA), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are critical therapies for a range of autoimmune diseases, such as inflammatory bowel disease (IBD), and for preventing organ transplant rejection.[1][2][3][4] Their efficacy is dependent on the intracellular conversion to active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), which orchestrate the drugs' therapeutic effects.[1][5][6]
The central mechanism of immunosuppression hinges on the ability of 6-T-GTP to bind to the small GTPase Rac1, leading to the formation of a stable, inactive this compound-Rac1 complex.[7] This event potently inhibits T-lymphocyte activation and proliferation, a cornerstone of the adaptive immune response.
Metabolic Activation Pathway
Thiopurines are prodrugs that require extensive intracellular metabolism to become pharmacologically active.[1][8] Azathioprine is first converted non-enzymatically and by glutathione (B108866) S-transferases to 6-MP.[9] Subsequently, a multi-step enzymatic cascade generates the key effector molecules.
-
Formation of Thioinosine Monophosphate (TIMP): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP).[8][10]
-
Conversion to 6-Thioguanosine Monophosphate (TGMP): TIMP is further metabolized to 6-thioguanosine monophosphate (TGMP) through the sequential action of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS).[9][11]
-
Phosphorylation to this compound and 6-T-GTP: TGMP is phosphorylated by kinases to form 6-thioguanosine diphosphate (this compound) and subsequently 6-thioguanosine triphosphate (6-T-GTP).[11][12][13]
These active metabolites, particularly 6-T-GTP, are the primary mediators of the immunosuppressive effects.
Core Immunosuppressive Mechanism: Rac1 Inhibition
The principal mechanism of thiopurine-induced immunosuppression in T-cells is the inhibition of the small GTPase, Rac1.[1][14]
Normal T-Cell Activation via Rac1: Small GTPases like Rac1 function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[15][16][17] This cycle is tightly regulated. Guanine Nucleotide Exchange Factors (GEFs), such as Vav1 in T-cells, promote the release of GDP, allowing GTP to bind and activate Rac1.[18] Active Rac1-GTP then initiates downstream signaling cascades essential for T-cell proliferation, cytoskeletal reorganization, and inflammatory responses.[1][17]
Inhibition by 6-TGNs:
-
Competitive Binding: 6-T-GTP, being a structural analog of GTP, binds to Rac1.[1][14]
-
Hydrolysis to this compound: The Rac1-bound 6-T-GTP is hydrolyzed to this compound.
-
Inhibition of GEF Activity: The resulting this compound-Rac1 complex is the critical inhibitory entity. It effectively traps Rac1 in an inactive state by preventing the GEF Vav1 from catalyzing the exchange of this compound for GTP.[7]
-
Accumulation of Inactive Rac1: This leads to the accumulation of inactive this compound-bound Rac1 molecules, thereby blocking downstream signaling required for T-cell activation and effector functions.[7][19]
This targeted interference with a key T-cell signaling hub explains the potent immunosuppressive effects of thiopurines.[14]
Quantitative Data and Clinical Monitoring
The clinical efficacy and toxicity of thiopurines are correlated with the intracellular concentrations of 6-TGNs. Monitoring these metabolite levels in red blood cells (RBCs) is a strategy to optimize therapy.
| Parameter | Concentration (pmol / 8 x 10⁸ RBCs) | Clinical Implication | Reference(s) |
| Subtherapeutic Range | < 100-220 | Increased risk of treatment failure or non-response. | [5][20] |
| Therapeutic Range | > 220 | Associated with maintenance of remission in conditions like autoimmune hepatitis. | [20] |
| Suggested Target | 100 - 200 | Proposed range to balance efficacy and reduce toxicity in renal allograft recipients. | [5] |
| Toxicity Risk | High concentrations (variable) | Increased risk of myelosuppression (leucopenia). | [5][6] |
Note: Therapeutic ranges can vary depending on the specific disease, individual patient metabolism (e.g., TPMT genetics), and the laboratory assay used.
Key Experimental Protocols
The elucidation of the this compound/GTP mechanism has relied on various in vitro and molecular biology techniques.
Protocol: In Vitro T-Cell Activation Assay
This protocol provides a generalized workflow to assess the immunosuppressive effect of thiopurines on T-lymphocytes.
-
Cell Isolation: Isolate primary T-lymphocytes (e.g., CD4+ T-cells) from peripheral blood using density gradient centrifugation followed by immunomagnetic bead selection.
-
Cell Culture and Pre-treatment: Culture the isolated T-cells in appropriate media. Pre-treat cells with varying concentrations of a thiopurine drug (e.g., 6-TG) or vehicle control for a specified period (e.g., 24-48 hours) to allow for metabolic activation.
-
T-Cell Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation.
-
Endpoint Analysis: After a defined incubation period (e.g., 24-72 hours), assess the effects of the drug on T-cell function through various endpoints:
-
Proliferation: Measure DNA synthesis using assays like ³H-thymidine incorporation or CFSE dilution by flow cytometry.
-
Cytokine Production: Quantify the secretion of key cytokines (e.g., IL-2, TNF-α, IFN-γ) in the culture supernatant using ELISA.
-
Gene Expression: Analyze the transcript levels of inflammation-related genes (e.g., TNFRSF7, ITGA4) using quantitative reverse transcription-PCR (qRT-PCR).[21]
-
Rac1 Activation: Measure the levels of active, GTP-bound Rac1 using a pull-down assay that specifically isolates Rac1-GTP.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. Use of thiopurines in inflammatory bowel disease: Safety issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Oral Azathioprine Leads to Higher Incorporation of 6-Thioguanine in DNA of Skin than Liver: The Protective Role of the Keap1/Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tisopurine? [synapse.patsnap.com]
- 11. Tioguanine - Wikipedia [en.wikipedia.org]
- 12. Thioguanine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. researchgate.net [researchgate.net]
- 14. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local temporal Rac1-GTP nadirs and peaks restrict cell protrusions and retractions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 17. GTPases and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guanine nucleotide exchange factor - Wikipedia [en.wikipedia.org]
- 19. Treatment of Inflammatory Bowel Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical significance of azathioprine metabolites for the maintenance of remission in autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
biological role of 6-Thioguanosine-5'-O-diphosphate
An In-depth Technical Guide on the Biological Role of 6-Thioguanosine-5'-O-diphosphate
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Thioguanosine-5'-O-diphosphate (6-TGDP) is a critical active metabolite of thiopurine prodrugs, including azathioprine (B366305) and 6-mercaptopurine (B1684380), which are widely utilized as immunosuppressants and chemotherapeutic agents. The primary mechanism of action for these drugs hinges on the intracellular conversion to thioguanine nucleotides (TGNs), such as 6-thioguanosine (B559654) triphosphate (6-TGTP) and the subsequent 6-TGDP. This guide elucidates the core biological function of 6-TGDP, which involves the irreversible inactivation of the small GTPase Rac1. By forming a stable, inactive adduct with Rac1, 6-TGDP effectively prevents its reactivation by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), thereby disrupting downstream signaling pathways crucial for T-cell activation, proliferation, and survival. This document provides a detailed overview of the metabolic pathway, the molecular mechanism of Rac1 inhibition, quantitative data on its effects, and comprehensive protocols for key experimental assays used to study this interaction.
Metabolic Activation of Thiopurine Prodrugs
Thiopurine drugs are inactive in their administered form and require extensive intracellular metabolism to exert their therapeutic effects. The pathway involves conversion to 6-thioguanine (B1684491) (6-TG) and subsequent phosphorylation by cellular enzymes to form active thioguanine nucleotides (TGNs).
The metabolic conversion begins with the prodrugs azathioprine or 6-mercaptopurine (6-MP), which are ultimately converted to 6-thioguanine nucleotides.[1][2] This process is catalyzed by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][3] The initial product, 6-thioguanosine monophosphate (6-thio-GMP), is sequentially phosphorylated to 6-Thioguanosine-5'-O-diphosphate (6-TGDP) and then to 6-thioguanosine triphosphate (6-TGTP).[4]
Core Biological Role: Inactivation of the Rac1 GTPase
The primary immunosuppressive effect of thiopurines is mediated by the disruption of the Rac1 signaling pathway in T-lymphocytes.[5][6][7] Rac1, a member of the Rho family of small GTPases, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate crucial cellular processes like cytoskeletal organization, cell proliferation, and apoptosis.[8]
Mechanism of Inactivation:
-
Binding of 6-TGTP: The active metabolite 6-TGTP, a structural analog of GTP, binds to Rac1 in its nucleotide-binding pocket.[9][10]
-
Disulfide Adduct Formation: In T-cells, 6-TGTP targets Rac1 to form a disulfide adduct between the thiol group of the 6-thioguanine base and a redox-sensitive cysteine residue (Cys18) within the GXXXXGK(S/T)C motif of Rac1.[5][6]
-
Hydrolysis by RhoGAPs: GTPase Activating Proteins (GAPs) recognize the 6-TGTP-Rac1 complex and catalyze the hydrolysis of the terminal phosphate, converting it to a 6-TGDP-Rac1 adduct.[5][6]
-
Irreversible Inhibition: The resulting 6-TGDP-Rac1 adduct is biologically inactive. Crucially, Guanine Nucleotide Exchange Factors (GEFs), such as Vav1 in T-cells, are unable to catalyze the exchange of the adducted 6-TGDP for free cytosolic GTP.[5][6][7] This effectively traps Rac1 in a permanently "off" state.
-
Accumulation and Downstream Effects: The continuous action of GEFs and GAPs on the available Rac1 pool leads to the accumulation of the inactive 6-TGDP-Rac1 adduct within the cell.[5][6] This blockade of Rac1 activation suppresses downstream signaling, including pathways involving NF-κB and Bcl-xL, ultimately leading to T-cell apoptosis and immunosuppression.[10][11]
Quantitative Data Summary
While specific binding affinities and kinetic constants for 6-TGDP are not extensively reported, experimental studies provide qualitative and semi-quantitative data on its biological effects.
| Parameter | Observation | Cell Type / System | Reference |
| Rac1 Activation | Significant inactivation of Rac1 observed within 3 days of 6-thioguanine treatment. | CD4+ cells | [5] |
| GEF Specificity | 6-Thio-GTP specifically blocked the GEF activity of Vav on Rac1 and Rac2, but not on Cdc42 or RhoA. | Primary human T cells | [7] |
| GTPase Binding | 6-Thio-GTP binds to a range of GTPases including Rac, Ras, Cdc42, and RhoA. | In vitro / Primary T cells | [7][12] |
| Downstream Signaling | Suppressed activation of Rac1 target genes including MEK, NF-κB, and bcl-xL. | Primary human CD4+ T cells | [10][11] |
| Cellular Effect | Induces apoptosis in CD4+ T lymphocytes upon CD28 costimulation. | Primary human CD4+ T cells | [10] |
| In vivo Efficacy | 6-Thio-GTP (0.5 mg/kg) increases survival in a mouse model of heart transplantation. | Mouse model | [12] |
Key Experimental Protocols
Rac1 Activation Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of Rac1 from cell lysates, allowing researchers to assess the inhibitory effect of compounds like thiopurines.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., primary T-cells or a relevant cell line) to the desired density. Treat cells with the thiopurine compound or vehicle control for the specified duration.
-
Lysate Preparation:
-
Aspirate culture media and wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold 1X Assay/Lysis Buffer (containing protease inhibitors) and scraping or pipetting.[8]
-
Transfer lysate to a microcentrifuge tube and clarify by centrifuging at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[13]
-
-
Pull-Down of Active Rac1:
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve a small aliquot for 'Total Rac1' input control.
-
Thoroughly resuspend the p21-activated kinase (PAK) p21-binding domain (PBD) agarose bead slurry.[8][13]
-
Add an appropriate amount of the bead slurry (e.g., 20-40 µL) to each lysate sample.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation to allow the PAK-PBD to bind to GTP-Rac1.[8][13]
-
-
Washing and Elution:
-
Pellet the beads by brief centrifugation (e.g., 10 seconds at 14,000 x g).[13]
-
Carefully aspirate and discard the supernatant.
-
Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, pelleting the beads each time.[8][13]
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[8]
-
-
Western Blot Analysis:
-
Centrifuge the samples to pellet the agarose beads and load the supernatant onto an SDS-PAGE gel, along with the 'Total Rac1' input control.
-
Perform electrophoresis and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Rac1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the relative amount of active Rac1.
-
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This fluorescence-based assay measures the ability of a GEF (e.g., Vav1) to catalyze the exchange of GDP for GTP on Rac1. It is used to demonstrate that the 6-TGDP-Rac1 adduct is resistant to GEF-mediated activation.
Principle: The assay monitors the change in fluorescence of a mant-labeled guanine nucleotide (mant-GDP). Mant-GDP exhibits increased fluorescence upon binding to a GTPase. The addition of a GEF and an excess of unlabeled GTP will cause the release of mant-GDP, resulting in a decrease in fluorescence, which is proportional to the GEF activity.[14][15]
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant Rac1 and the GEF domain of interest (e.g., Vav1).
-
Prepare reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/mL BSA, pH 8.0).
-
-
Loading Rac1 with Nucleotide:
-
Control Reaction: Incubate nucleotide-free Rac1 with a 1.5-fold molar excess of mant-GDP to form the fluorescent Rac1-mant-GDP complex.[14]
-
Test Reaction: Prepare the 6-TGDP-Rac1 adduct as described in the literature (e.g., by treating 6-TGTP-loaded Rac1 with a GAP).
-
-
Performing the Assay:
-
Aliquot the Rac1-nucleotide complex into wells of a black 96- or 384-well microplate.
-
Place the plate in a fluorescence plate reader and record a stable baseline fluorescence signal (Excitation ~360 nm, Emission ~440 nm).
-
Initiate the exchange reaction by adding a solution containing the GEF and a large excess (e.g., 100-fold) of unlabeled GTP.[14]
-
Immediately begin monitoring the decrease in fluorescence over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of fluorescence decay is proportional to the GEF activity.
-
Compare the rates between the control (Rac1-mant-GDP) and test (6-TGDP-Rac1) conditions. A significantly reduced or absent rate of decay in the test condition demonstrates the inhibition of GEF activity by the 6-TGDP adduct.[16][17]
-
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes. | Semantic Scholar [semanticscholar.org]
- 12. caymanchem.com [caymanchem.com]
- 13. abcam.com [abcam.com]
- 14. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP [bio-protocol.org]
- 15. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
6-Thioguanine Diphosphate (6-T-GDP) as a Metabolite of Azathioprine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 6-thioguanine (B1684491) diphosphate (B83284) (6-T-GDP), a key intermediate in the metabolic pathway of the immunosuppressive drug azathioprine (B366305). We will delve into the biochemical cascade leading to its formation, its role in the drug's mechanism of action, methods for its quantification, and its clinical significance.
Introduction to Azathioprine
Azathioprine (AZA) is a purine (B94841) antimetabolite prodrug widely used as an immunosuppressant to prevent organ transplant rejection and to manage a range of autoimmune and inflammatory conditions, such as inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2][3] Its therapeutic effects are not mediated by the drug itself but by its active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs).[1][3] Understanding the metabolic conversion of AZA is critical for optimizing therapy and minimizing toxicity.
The Metabolic Pathway of Azathioprine
Upon administration, azathioprine is rapidly converted, both non-enzymatically and via glutathione-S-transferase, to 6-mercaptopurine (B1684380) (6-MP).[2][4][5] From this crucial juncture, the metabolism of 6-MP proceeds along three competing enzymatic pathways:
-
Catabolism by Xanthine Oxidase (XO): A significant portion of 6-MP is oxidized by XO, primarily in the liver and intestines, to form the inactive metabolite 6-thiouric acid (6-TU), which is then excreted.[1][2][5]
-
Catabolism by Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[4][6][7] High levels of 6-MMP are associated with hepatotoxicity.[7]
-
Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the therapeutically important pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine 5'-monophosphate (6-TIMP).[6] Through a series of enzymatic steps involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase, 6-TIMP is converted to 6-thioguanine monophosphate (6-TGMP).[2][6]
From 6-TGMP, further phosphorylation occurs to produce 6-thioguanine diphosphate (this compound) and subsequently 6-thioguanine triphosphate (6-TGTP).[2][7][8] These thioguanine nucleotides are the primary active metabolites responsible for the immunosuppressive effects of azathioprine.[8][9]
Mechanism of Action: The Role of 6-TGNs and Rac1 Inhibition
The immunosuppressive and cytotoxic effects of azathioprine are mediated by the total pool of 6-TGNs. The primary mechanisms include:
-
Inhibition of Purine Synthesis: 6-TGNs act as purine antagonists, disrupting the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[2][3][10] This preferentially affects rapidly proliferating cells like lymphocytes.[3]
-
DNA and RNA Incorporation: 6-thiodeoxyguanosine triphosphate (a derivative of 6-T-GTP) can be incorporated into DNA, and 6-T-GTP can be incorporated into RNA.[8] This incorporation leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis.[10]
A more recently elucidated mechanism involves the specific interaction of the final active metabolite, 6-T-GTP, with the small GTPase Rac1.
-
Rac1 Inhibition: In activated T-lymphocytes, 6-T-GTP binds to Rac1 and inhibits its activation.[2][11][12] Rac1 is a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[13][14] Its activation is crucial for downstream signaling cascades that promote T-cell proliferation and survival.[7] By preventing Rac1 activation, 6-T-GTP effectively blocks these pro-survival signals, leading to T-cell apoptosis.[2][7][12] This mechanism is thought to be central to the immunosuppressive effects of azathioprine.[11]
Quantitative Data and Clinical Monitoring
Direct measurement of this compound is not routinely performed in clinical practice. Instead, laboratories measure the total concentration of 6-thioguanine nucleotides (6-TGNs) in erythrocytes, as this pool of metabolites correlates with both therapeutic efficacy and risk of myelosuppression.
| Parameter | Value | Clinical Significance | Reference(s) |
| Therapeutic Range for 6-TGNs | 235–450 pmol / 8 x 10⁸ RBCs | Levels within this range are associated with a higher likelihood of clinical remission in IBD patients. | [5][7] |
| Supratherapeutic / Toxic Range | > 450 pmol / 8 x 10⁸ RBCs | Levels above this threshold increase the risk of myelosuppression (bone marrow suppression). | [7] |
| Subtherapeutic Range | < 235 pmol / 8 x 10⁸ RBCs | Associated with a lack of clinical response. May indicate non-adherence or rapid metabolism. | [5][15] |
| High 6-MMP Levels | > 5700 pmol / 8 x 10⁸ RBCs | Associated with an increased risk of hepatotoxicity. | [7] |
Genetic polymorphisms in the TPMT enzyme lead to significant inter-individual variability in azathioprine metabolism.[9][16] This variability is a key determinant of metabolite levels and patient outcomes.
| TPMT Phenotype | Enzyme Activity | Typical Metabolite Profile (Standard AZA Dose) | Clinical Implication | Reference(s) |
| Normal Metabolizer | Normal/High | Therapeutic 6-TGN levels, moderate 6-MMP. | Standard dosing is usually appropriate. Patients with very high activity may be refractory to standard doses. | [9][15] |
| Intermediate Metabolizer | Intermediate | High 6-TGN levels, low 6-MMP. | Increased risk of myelosuppression. Dose reduction of 30-70% is recommended. | [9] |
| Poor Metabolizer | Low/Deficient | Extremely high 6-TGN levels, very low 6-MMP. | Severe, life-threatening myelosuppression is highly likely. Azathioprine is contraindicated. | [1][9][16] |
Experimental Protocols
Quantification of 6-TGNs in Erythrocytes by HPLC
The standard method for measuring 6-TGN levels involves high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.
Principle: This method measures the total 6-TGN concentration by hydrolyzing the phosphate (B84403) groups from 6-TGMP, this compound, and 6-T-GTP to yield the common base, 6-thioguanine (6-TG). The amount of 6-TG is then quantified by HPLC.
Detailed Methodology:
-
Sample Collection: Collect whole blood in an EDTA tube.
-
Erythrocyte Isolation: Centrifuge the blood sample to separate plasma and buffy coat from red blood cells (RBCs). Wash the RBC pellet with a saline solution.
-
Cell Lysis: Lyse the washed RBCs with a hypotonic buffer (e.g., dithiothreitol (B142953) solution) to release intracellular contents, including the 6-TGNs.
-
Protein Precipitation: Add perchloric acid to the lysate to precipitate proteins. Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Hydrolysis: Heat the supernatant under acidic conditions (e.g., with perchloric acid or sulfuric acid at 100°C for 1 hour). This step converts all 6-TGNs to 6-thioguanine (6-TG).
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer with an ion-pairing agent and an organic modifier like methanol.
-
Stationary Phase: A C18 reverse-phase column is commonly used.
-
Detection: The eluate is monitored by a UV detector at a specific wavelength (e.g., 342 nm) or a fluorescence detector for higher sensitivity.
-
-
Quantification: A standard curve is generated using known concentrations of 6-thioguanine. The concentration of 6-TG in the sample is determined by comparing its peak area to the standard curve. The final result is expressed as pmol per 8 x 10⁸ RBCs.
Rac1 Activation Assay (G-LISA)
Principle: Rac1 activation assays, such as the G-LISA (GTPase-linked immunosorbent assay), quantify the amount of active, GTP-bound Rac1 in cell lysates.
Detailed Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., Jurkat T-cells) and treat with the compound of interest (e.g., 6-mercaptopurine, which will be metabolized intracellularly to 6-T-GTP). Include appropriate positive (e.g., growth factor stimulation) and negative controls.
-
Cell Lysis: Rapidly lyse the cells using a specialized lysis buffer that preserves the GTP-bound state of the GTPases.
-
Assay Plate: The assay is performed in a 96-well plate that is pre-coated with a Rac1-GTP-binding protein.
-
Binding: Add the cell lysates to the wells. Only the active, GTP-bound Rac1 from the lysate will bind to the protein on the plate.
-
Washing: Wash the wells to remove unbound proteins, including inactive Rac1-GDP.
-
Detection:
-
Add a primary antibody specific for Rac1.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add an HRP substrate that generates a chemiluminescent or colorimetric signal.
-
-
Quantification: Measure the signal using a luminometer or spectrophotometer. The signal intensity is directly proportional to the amount of active Rac1 in the original cell lysate.
Conclusion
6-Thioguanine diphosphate is a pivotal, albeit transient, metabolite in the anabolic pathway of azathioprine. It serves as the direct precursor to 6-T-GTP, the metabolite that executes the drug's key immunosuppressive functions through purine synthesis inhibition and, critically, through the targeted inhibition of the Rac1 signaling pathway in T-lymphocytes. While clinical monitoring focuses on the total 6-TGN pool, a detailed understanding of the roles of each nucleotide, including this compound, is essential for researchers and drug development professionals seeking to refine thiopurine therapy and develop novel immunomodulators with improved efficacy and safety profiles.
References
- 1. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. ccjm.org [ccjm.org]
- 10. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells: new target for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rac1 Promotes Cell Motility by Controlling Cell Mechanics in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dtb.bmj.com [dtb.bmj.com]
An In-depth Technical Guide to the Discovery and History of 6-Thioguanosine Diphosphate (6-T-GDP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) is a critical active metabolite of the thiopurine class of drugs, which includes the widely used immunosuppressant azathioprine (B366305) and the antineoplastic agent 6-mercaptopurine (B1684380). The discovery of this compound is intrinsically linked to the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings in the 1950s on purine (B94841) analogues. While not directly synthesized as a therapeutic agent, this compound, as part of the broader pool of 6-thioguanine (B1684491) nucleotides (6-TGNs), exerts its potent cytotoxic and immunosuppressive effects through a dual mechanism of action: incorporation into DNA and, notably, the inhibition of the small GTPase, Rac1. This guide provides a comprehensive overview of the historical context, metabolic pathways, and the molecular mechanism of action of this compound, with a focus on its interaction with the Rac1 signaling cascade. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and Historical Context
The story of this compound begins with the systematic investigation of purine antimetabolites by Gertrude Elion and George Hitchings at the Wellcome Research Laboratories. Their research, which began in the late 1940s, led to the synthesis of 6-mercaptopurine (6-MP) and its pro-drug, azathioprine.[1] Initially developed for cancer chemotherapy, these drugs were later found to possess significant immunosuppressive properties, revolutionizing the field of organ transplantation and the treatment of autoimmune diseases.[2]
It was subsequently discovered that the therapeutic and toxic effects of these drugs were not due to the parent compounds themselves, but rather their intracellular conversion to a group of active metabolites known as 6-thioguanine nucleotides (6-TGNs).[3][4] This pool of metabolites includes 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (this compound), and 6-thioguanosine triphosphate (6-TGTP).[4][5] The understanding of this metabolic activation was a crucial step in elucidating the mechanism of action of thiopurine drugs and has paved the way for therapeutic drug monitoring to optimize dosing and minimize toxicity in patients.[6]
Metabolic Pathway and Bioactivation
The conversion of azathioprine to this compound is a multi-step enzymatic process that occurs intracellularly. A simplified overview of this pathway is presented below.
Key Enzymes in the Bioactivation Pathway:
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT): Catalyzes the conversion of 6-MP to 6-thioinosine monophosphate (6-TIMP).
-
Inosine monophosphate dehydrogenase (IMPDH) and Guanosine monophosphate synthetase (GMPS): Work in sequence to convert 6-TIMP to 6-thioguanosine monophosphate (6-TGMP).
-
Guanylate Kinase: Phosphorylates 6-TGMP to form this compound.
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation step from this compound to 6-TGTP.[7]
Mechanism of Action: Inhibition of Rac1 Signaling
While the incorporation of 6-thioguanine into DNA contributes to the cytotoxicity of thiopurines, a more specific immunosuppressive mechanism involves the inhibition of the small GTPase Rac1.[8] Rac1 is a key regulator of various cellular processes in T-lymphocytes, including cytoskeletal organization, cell migration, and the activation of pro-inflammatory signaling pathways.
The active, GTP-bound form of Rac1 interacts with downstream effectors to propagate signaling. The cycle of activation and inactivation is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.
The thiopurine metabolite 6-TGTP acts as a competitive inhibitor of GTP for binding to Rac1.[8] Upon binding of 6-TGTP, the intrinsic GTPase activity of Rac1, often augmented by GAPs, hydrolyzes it to this compound. The resulting this compound-Rac1 complex is a "dead-end" complex.[9][10] GEFs, such as Vav1 in T-cells, are unable to efficiently catalyze the exchange of the bound this compound for a new GTP molecule.[9] This leads to an accumulation of inactive Rac1, effectively shutting down its downstream signaling pathways and inducing apoptosis in activated T-cells.
Quantitative Data
| Parameter | Molecule/Process | Value | Cell Type/Conditions | Reference |
| Therapeutic Range | Total 6-TGNs in RBCs | 235–450 pmol/8x10⁸ cells | Human Erythrocytes (RBCs) | [3][9] |
| Dissociation Constant (Kd) | Rac1 and GDP | ~0.3 nM | In vitro | [11] |
| Dissociation Constant (Kd) | Rac1 and GTPγS (GTP analog) | ~0.6 nM | In vitro | [11] |
| Enzyme Activity (NDPK A) | TGDP to TGTP conversion | 30.6 ± 3.88 nmol/min/mg | Recombinant Human | [7] |
| Enzyme Activity (NDPK B) | TGDP to TGTP conversion | 41.2 ± 1.05 nmol/min/mg | Recombinant Human | [7] |
Experimental Protocols
Enzymatic Synthesis of 6-Thioguanosine Diphosphate (this compound)
This protocol describes a general enzymatic approach for the synthesis of this compound from 6-thioguanosine.
Materials:
-
6-thioguanosine
-
ATP (Adenosine triphosphate)
-
Guanylate Kinase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
HPLC system for purification
Procedure:
-
Dissolve 6-thioguanosine and a molar excess of ATP in the reaction buffer.
-
Initiate the reaction by adding Guanylate Kinase to the solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), monitoring the progress by HPLC.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like EDTA.
-
Purify the this compound from the reaction mixture using anion-exchange or reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain this compound as a solid.
Rac1 Activation (Pull-Down) Assay to Measure Inhibition by this compound
This assay is designed to measure the levels of active, GTP-bound Rac1 and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
T-lymphocytes (e.g., Jurkat cells)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
PAK1-PBD (p21-activated kinase 1 p21-binding domain) agarose (B213101) beads
-
This compound (synthesized as above)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture T-lymphocytes and treat with the desired concentrations of a thiopurine drug or directly with a cell-permeable form of this compound for an appropriate time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down of Active Rac1: Incubate equal amounts of protein from each lysate with PAK1-PBD agarose beads. These beads will specifically bind to the active, GTP-bound form of Rac1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.
Conclusion and Future Directions
6-Thioguanosine diphosphate, a key metabolite of the thiopurine drugs, plays a pivotal role in their immunosuppressive and antineoplastic effects. Its discovery and the elucidation of its metabolic pathway have been fundamental to our understanding of this important class of drugs. The mechanism of action, particularly the inhibition of the Rac1 signaling pathway, provides a molecular basis for the targeted effects on T-lymphocytes.
Future research in this area may focus on several key aspects. Firstly, the development of more specific inhibitors of the Rac1 pathway, inspired by the mechanism of this compound, could lead to novel therapeutics with improved efficacy and reduced off-target effects. Secondly, a deeper understanding of the interplay between the DNA incorporation and Rac1 inhibition mechanisms of 6-TGNs could inform the development of personalized medicine approaches for patients receiving thiopurine therapy. Finally, further investigation into the structural basis of the interaction between this compound and Rac1 could facilitate the design of small molecules that modulate this interaction for therapeutic benefit. The continued study of this compound and its signaling pathways promises to yield valuable insights for drug development and the treatment of immune-mediated diseases and cancer.
References
- 1. Vav1 Transduces T Cell Receptor Signals to the Activation of Phospholipase C-γ1 via Phosphoinositide 3-Kinase-dependent and -independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Vav1 Regulates T-Cell Activation through a Feedback Mechanism and Crosstalk between the T-Cell Receptor and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A report on the potential of Rac1/pSTAT3 protein levels in T lymphocytes to assess the pharmacodynamic effect of thiopurine therapy in Inflammatory Bowel Disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural Analysis of 6-Thioguanosine-5'-O-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine-5'-O-diphosphate (6-TGDP) is a pivotal intermediate in the metabolic pathway of the thiopurine drug 6-thioguanine (B1684491). As a key metabolite, its structural and functional characteristics are of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the structural analysis of 6-TGDP, including its physicochemical properties, metabolic pathway, and its role in downstream signaling. While experimentally determined structural data for 6-TGDP is limited, this guide compiles available information on related compounds to offer insights into its molecular architecture. Detailed methodologies for the synthesis and analysis of thiopurine nucleotides are also presented to facilitate further research.
Introduction
6-Thioguanine and its derivatives are integral components of chemotherapy regimens for various cancers, including leukemia. Their therapeutic efficacy is dependent on their intracellular conversion to thioguanine nucleotides (TGNs), which include 6-thioguanosine-5'-monophosphate (6-TGMP), 6-thioguanosine-5'-O-diphosphate (6-TGDP), and 6-thioguanosine-5'-O-triphosphate (6-TGTP). These nucleotides exert their cytotoxic effects through incorporation into DNA and RNA and by modulating key cellular signaling pathways. 6-TGDP serves as the direct precursor to the active triphosphate form, making its structural and conformational properties critical for understanding the overall mechanism of action of 6-thioguanine.
Physicochemical Properties
| Property | Value (Computed) |
| Molecular Formula | C10H15N5O10P2S |
| Molecular Weight | 459.27 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-1,9-dihydro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-oxidophosphoryl]oxy-phosphonic acid[1] |
| InChI Key | IUTNWRFYTFZSEK-UUOKFMHZSA-N[1] |
| Canonical SMILES | C1=NC2=C(N1[C@H]3--INVALID-LINK--COP(=O)(O)OP(=O)(O)O)O">C@@HO)NC(=NC2=S)N |
| Predicted XLogP3 | -3.9 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 14 |
| Rotatable Bond Count | 5 |
Note: The data presented in this table is based on computational models and may not reflect experimentally determined values.
Metabolic Pathway of 6-Thioguanine
6-Thioguanine undergoes a series of enzymatic conversions to become pharmacologically active. This metabolic activation culminates in the formation of thioguanine nucleotides.
The metabolic journey begins with the conversion of 6-thioguanine to 6-thioguanosine-5'-monophosphate (6-TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, 6-TGMP is phosphorylated to 6-TGDP, which is then further phosphorylated to the active metabolite, 6-thioguanosine-5'-O-triphosphate (6-TGTP).
Downstream Signaling: Inhibition of Rac1 GTPase
The triphosphate metabolite, 6-TGTP, is a potent inhibitor of the small GTPase, Rac1. Rac1 is a key regulator of various cellular processes, including cell proliferation, apoptosis, and cytoskeletal organization. By binding to Rac1, 6-TGTP disrupts its normal signaling cascade, leading to the induction of apoptosis in activated T-cells. This mechanism is a cornerstone of the immunosuppressive and cytotoxic effects of 6-thioguanine.
References
An In-depth Technical Guide to 6-Thioguanosine Diphosphate (6-T-GDP) and its Role in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) is a critical intermediate in the metabolic activation of the thiopurine prodrug 6-thioguanine (B1684491) (6-TG). Thiopurines are a class of drugs widely used in the treatment of various cancers, particularly hematological malignancies, and as immunosuppressants in autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of this compound, detailing its formation, its central role in the purine (B94841) metabolic pathway, and its ultimate contribution to the cytotoxic and immunomodulatory effects of 6-thioguanine. The document includes a review of the enzymatic conversions involving this compound, its downstream effector pathways, quantitative data on thiopurine metabolites, and detailed experimental protocols for its study.
Introduction to 6-Thioguanine and its Metabolites
6-Thioguanine (6-TG) is a purine analogue that requires intracellular metabolic activation to exert its therapeutic effects. As a prodrug, 6-TG undergoes a series of enzymatic conversions to form thioguanine nucleotides (TGNs), which are the active cytotoxic agents. The primary active metabolites are 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (this compound), and 6-thioguanosine triphosphate (6-TGTP).[1] These nucleotides interfere with normal cellular processes by being incorporated into DNA and RNA and by inhibiting key enzymes involved in purine metabolism and signaling pathways.
The Metabolic Pathway of 6-Thioguanine
The metabolic activation of 6-TG is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG to 6-TGMP.[2] Subsequent phosphorylation steps, catalyzed by guanylate kinase (GK) and nucleoside diphosphate kinase (NDPK), lead to the formation of this compound and 6-TGTP, respectively.[3]
Formation of this compound
This compound is synthesized from 6-TGMP through the action of guanylate kinase (GK), also known as guanosine (B1672433) monophosphate kinase. This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to 6-TGMP, yielding this compound and ADP.
Reaction: 6-TGMP + ATP <-> this compound + ADP
Conversion of this compound to 6-TGTP
This compound is further phosphorylated to the active triphosphate form, 6-TGTP, by the enzyme nucleoside diphosphate kinase (NDPK). NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate donor, typically ATP, to this compound.
Reaction: this compound + ATP <-> 6-TGTP + ADP
The metabolic cascade from 6-TG to 6-TGTP is crucial for the drug's efficacy, as 6-TGTP is the primary metabolite responsible for the major cytotoxic and immunomodulatory effects.
Role of this compound in Purine Metabolism and Cellular Signaling
While this compound is primarily an intermediate metabolite, its formation and subsequent conversion are critical control points in the thiopurine pathway. The efficiency of these enzymatic steps can influence the intracellular concentration of the ultimate active metabolite, 6-TGTP, and thus the overall therapeutic effect.
The primary mechanisms of action of thiopurine nucleotides, particularly 6-TGTP, are:
-
Incorporation into Nucleic Acids: 6-TGTP can be incorporated into both DNA and RNA, leading to the formation of fraudulent nucleic acids. This incorporation disrupts the normal structure and function of DNA and RNA, inducing strand breaks and inhibiting replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
-
Inhibition of Rac1 GTPase: 6-TGTP acts as an inhibitor of the small GTPase Rac1. By binding to Rac1 in place of GTP, it prevents the activation of downstream signaling pathways that are crucial for T-cell activation and proliferation. This mechanism is thought to be a major contributor to the immunosuppressive effects of thiopurines.
Quantitative Data
| Metabolite | Cell Type | Typical Concentration Range (pmol/8 x 10⁸ RBCs) | Therapeutic Target Range (pmol/8 x 10⁸ RBCs) | Associated Toxicity at High Levels |
| 6-TGNs (total) | Red Blood Cells | <60 to >800[5] | 235 - 450 | Myelotoxicity, Leukopenia |
| 6-TGMP | Red Blood Cells | Variable, component of total TGNs | Not individually targeted | - |
| This compound | Red Blood Cells | Variable, component of total TGNs | Not individually targeted | - |
| 6-TGTP | Red Blood Cells | Predominant TGN in responsive patients | Not individually targeted | - |
Experimental Protocols
Quantification of 6-Thioguanine Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the separation and quantification of 6-TGMP, this compound, and 6-TGTP in biological samples, adapted from several published methods.
Objective: To determine the intracellular concentrations of 6-thioguanine nucleotides.
Materials:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) hydroxide (B78521) (ion-pairing agent)
-
Acetonitrile (ACN), HPLC grade
-
Phosphate buffer
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
-
Standards for 6-TGMP, this compound, and 6-TGTP
Procedure:
-
Sample Preparation (from Red Blood Cells):
-
Collect whole blood in EDTA-containing tubes.
-
Isolate RBCs by centrifugation.
-
Lyse the RBCs with a hypotonic buffer.
-
Precipitate proteins by adding a final concentration of 0.4 M PCA containing DTT.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with K₂CO₃.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and an organic modifier (e.g., acetonitrile).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV absorbance at 342 nm or fluorescence detection after derivatization.
-
Quantification: Generate a standard curve using known concentrations of 6-TGMP, this compound, and 6-TGTP standards. Calculate the concentrations in the samples based on the peak areas.
-
Rac1 Activation Assay (GTPase Pull-down Assay)
This protocol outlines a method to measure the level of active, GTP-bound Rac1, which is inhibited by 6-TGTP.
Objective: To determine the effect of thiopurine treatment on Rac1 activation.
Materials:
-
Cell culture reagents
-
6-Thioguanine
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PAK-PBD (p21-activated kinase binding domain) agarose (B213101) beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with 6-thioguanine or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active Rac1:
-
Incubate a portion of the cell lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
(Optional) In separate aliquots of lysate from untreated cells, add GTPγS (positive control) or GDP (negative control) before adding the PAK-PBD beads.
-
Wash the beads three times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the relative amount of active Rac1 in each sample.
-
Conclusion
6-Thioguanosine diphosphate is a pivotal, albeit transient, molecule in the metabolic activation of 6-thioguanine. Its efficient conversion to 6-TGTP is essential for the therapeutic efficacy of thiopurine drugs. Understanding the kinetics and regulation of the enzymes that metabolize this compound, namely guanylate kinase and nucleoside diphosphate kinase, is crucial for optimizing thiopurine therapy and developing novel strategies to overcome drug resistance. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the levels of thioguanine nucleotides and their impact on key cellular signaling pathways, thereby facilitating further research in this important area of pharmacology and drug development.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
Enzymatic Synthesis of 6-Thioguanosine-5'-O-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine-5'-O-diphosphate (6-TGDP) is a key intermediate in the metabolic activation of the thiopurine drug 6-thioguanine (B1684491) (6-TG), a compound widely used in the treatment of cancers and autoimmune diseases. The enzymatic synthesis of 6-TGDP is a critical process for various research applications, including the study of thiopurine metabolism, mechanism of action, and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the enzymatic synthesis of 6-TGDP, including detailed experimental protocols, data presentation, and visualizations of the key pathways and workflows. The synthesis is primarily a two-step phosphorylation process, starting from 6-thioguanosine (B559654), and is catalyzed by a nucleoside kinase and guanylate kinase.
Introduction
Thiopurine drugs, such as 6-thioguanine, are prodrugs that require intracellular enzymatic conversion to their active thioguanine nucleotide (TGN) forms to exert their cytotoxic and immunosuppressive effects. The metabolic pathway involves the sequential phosphorylation of 6-thioguanosine (6-TG) to 6-thioguanosine monophosphate (6-TGMP), followed by conversion to 6-thioguanosine diphosphate (B83284) (6-TGDP) and finally to 6-thioguanosine triphosphate (6-TGTP)[1][2][3]. 6-TGDP is a central molecule in this cascade, and its efficient synthesis is paramount for in vitro studies of the enzymes involved in thiopurine metabolism and for the screening of potential modulators of this pathway.
This guide focuses on the enzymatic synthesis of 6-TGDP, offering a detailed methodology that can be adapted for laboratory-scale production.
Enzymatic Synthesis Pathway
The enzymatic synthesis of 6-TGDP can be achieved through a two-step phosphorylation cascade starting from 6-thioguanosine or a single-step reaction from 6-thioguanosine monophosphate (6-TGMP).
-
Step 1: 6-thioguanosine to 6-thioguanosine-5'-O-monophosphate (6-TGMP) This initial phosphorylation is catalyzed by a nucleoside kinase. While specific kinases with high efficiency for 6-thioguanosine can be utilized, the more common intracellular activation of 6-thioguanine is its conversion to 6-TGMP by hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1][4]. For in vitro synthesis starting from 6-thioguanosine, a suitable nucleoside kinase is required.
-
Step 2: 6-TGMP to 6-thioguanosine-5'-O-diphosphate (6-TGDP) The phosphorylation of 6-TGMP to 6-TGDP is catalyzed by guanylate kinase (GMK) , also known as GUK1[1][2]. This enzyme transfers a phosphate (B84403) group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to the monophosphate of 6-TGMP.
The overall reaction for the second step is: 6-TGMP + ATP --Guanylate Kinase--> 6-TGDP + ADP
Further phosphorylation to 6-TGTP is catalyzed by nucleoside diphosphate kinase (NDPK).
References
- 1. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 6-Thioguanosine Diphosphate with Small GTPases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as 6-thioguanine (B1684491) (6-TG), are widely utilized as immunosuppressants in the treatment of autoimmune disorders and for certain cancers. Their mechanism of action involves intracellular conversion to pharmacologically active 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine (B559654) monophosphate (6-TGMP), 6-thioguanosine diphosphate (B83284) (6-TGDP), and 6-thioguanosine triphosphate (6-TGTP).[1] A primary molecular target for the immunosuppressive effects of these metabolites is the small GTPase, Rac1.[2][3][4] This technical guide provides a detailed overview of the interaction between 6-TGNs and small GTPases, with a focus on the core mechanisms of action, relevant signaling pathways, and experimental protocols for studying these interactions.
Small GTPases, such as those in the Ras superfamily, function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a multitude of cellular processes.[5] The activation of these proteins is facilitated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the dissociation of GDP, allowing the more abundant cellular GTP to bind.[5] Conversely, GTPase-activating proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of these small GTPases, returning them to their inactive state.[5]
The active metabolite, 6-TGTP, has been shown to directly interact with Rac1, a member of the Rho family of small GTPases.[2] This interaction leads to the inhibition of Rac1 activation, thereby disrupting downstream signaling pathways crucial for T-cell activation and survival.[4][6] While 6-TGTP can bind to other small GTPases, its inhibitory effect is notably selective for Rac1 and Rac2 in the context of T-cell signaling.[7] This guide will delve into the specifics of this interaction, the downstream consequences, and the methodologies used to investigate these phenomena.
Signaling Pathways
The interaction of 6-thioguanine nucleotides with the Rac1 signaling pathway is a critical component of their immunosuppressive effect. The following diagram illustrates the metabolic activation of 6-thioguanine and its subsequent inhibition of the Rac1 signaling cascade.
Data Presentation
| Interacting Molecules | Small GTPase Family | Nature of Interaction | Downstream Consequence | Reference |
| 6-TGTP and Rac1 | Rho | Formation of a disulfide adduct with a redox-sensitive motif. | Blocks Vav1-mediated nucleotide exchange, trapping Rac1 in an inactive state. | [2][3] |
| 6-TGTP and Rac2 | Rho | Likely similar to Rac1, as inhibition is observed in T-cells where both are present. | Inhibition of activation. | [7] |
| 6-TGTP and Cdc42 | Rho | Binds, but does not effectively inhibit activation in T-cells. | Minimal impact on the activation state. | [7] |
| 6-TGTP and RhoA | Rho | Binds, but does not effectively inhibit activation in T-cells. | Minimal impact on the activation state. | [7] |
| 6-TGTP-Rac1 adduct and PAK-PBD | Effector | The 6-TGTP-bound form of the adduct is recognized and binds to the p21-binding domain of PAK. | The 6-TGDP-bound form of the adduct does not bind, indicating inactivity. | [2] |
Experimental Protocols & Workflows
Investigating the interaction between this compound/6-TGTP and small GTPases involves a series of biochemical and cell-based assays. A typical experimental workflow is depicted below, followed by detailed protocols for key experiments.
Protocol 1: Rac1 Activation Assay (Pull-down Method)
This protocol is for the selective enrichment of active, GTP-bound Rac1 from cell lysates using the p21-binding domain (PBD) of p21-activated kinase (PAK1), which specifically binds to the GTP-bound form of Rac and Cdc42.
Materials:
-
Cell lysates from control and 6-thioguanine treated cells
-
PAK1-PBD agarose (B213101) or magnetic beads
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
2x Laemmli sample buffer
-
Anti-Rac1 antibody
-
Spin columns or magnetic rack
-
Microcentrifuge
Procedure:
-
Lysate Preparation:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis/Binding/Wash Buffer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
-
-
Affinity Precipitation of Active Rac1:
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of PAK1-PBD bead slurry.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Lysis/Binding/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all residual buffer.
-
Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins and denature them.
-
Centrifuge briefly to pellet the beads, and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the supernatant onto an SDS-PAGE gel.
-
Also, load a small amount (20-30 µg) of the total cell lysate to determine the total Rac1 levels.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody.
-
Detect with an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of active Rac1 to total Rac1.
-
Protocol 2: In Vitro Nucleotide Exchange Assay
This assay measures the rate of GDP release from a small GTPase, which is accelerated by a GEF. The effect of 6-TGTP on this process can be assessed. This protocol uses a fluorescent GDP analog, N-methylanthraniloyl-GDP (mant-GDP).
Materials:
-
Purified recombinant small GTPase (e.g., Rac1)
-
Purified recombinant GEF (e.g., Vav1)
-
Mant-GDP
-
GTPγS (a non-hydrolyzable GTP analog) or 6-TGTP
-
Nucleotide exchange buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorometer
Procedure:
-
Loading Rac1 with mant-GDP:
-
Incubate purified Rac1 (final concentration 1-2 µM) with a 10-fold molar excess of mant-GDP in nucleotide exchange buffer containing 10 mM EDTA (to chelate Mg2+ and facilitate nucleotide loading) for 30 minutes at room temperature in the dark.
-
Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.
-
Remove excess unbound mant-GDP using a desalting column (e.g., G-25) equilibrated with nucleotide exchange buffer.
-
-
Nucleotide Exchange Measurement:
-
Place the mant-GDP-loaded Rac1 (final concentration ~100-200 nM) into a quartz cuvette.
-
Place the cuvette in a fluorometer and monitor the baseline fluorescence (Excitation ~360 nm, Emission ~440 nm).
-
To initiate the exchange reaction, add a high concentration (e.g., 100 µM) of unlabeled GTPγS or 6-TGTP.
-
The exchange of mant-GDP for the unlabeled nucleotide will result in a decrease in fluorescence. Record the fluorescence intensity over time.
-
To measure GEF-catalyzed exchange, add the purified GEF (e.g., Vav1) to the cuvette just before the addition of the unlabeled nucleotide.
-
To test the inhibitory effect of 6-TGTP, it can be added along with GTPγS to compete for binding, or Rac1 can be pre-incubated with 6-TGTP before the addition of mant-GDP to assess the formation of the inhibitory adduct.
-
-
Data Analysis:
-
The rate of fluorescence decay corresponds to the rate of nucleotide exchange. Fit the data to a single exponential decay curve to determine the rate constant (k_obs).
-
Compare the rates under different conditions (with/without GEF, with/without 6-TGTP) to determine the effect of the thiopurine nucleotide.
-
Protocol 3: Western Blot for Phosphorylated PAK1 (p-PAK1)
This protocol is to detect the activated form of PAK1, a downstream effector of Rac1, by using a phospho-specific antibody. A decrease in p-PAK1 levels upon 6-thioguanine treatment would indicate inhibition of the Rac1 signaling pathway.
Materials:
-
Cell lysates from control and 6-thioguanine treated cells
-
Lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
Primary antibodies: anti-phospho-PAK1 (e.g., at Thr423) and anti-total-PAK1
-
Appropriate secondary antibodies
-
BSA for blocking
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates as described in Protocol 1, ensuring the lysis buffer contains phosphatase inhibitors.
-
Quantify protein concentration and normalize samples.
-
Mix lysates with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE on a gel of appropriate acrylamide (B121943) percentage (e.g., 10%).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-PAK1, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
After imaging, the membrane can be stripped of the antibodies and re-probed with an antibody against total PAK1 to normalize the p-PAK1 signal to the total amount of PAK1 protein.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands to quantify the relative levels of p-PAK1 and total PAK1. Compare the ratio of p-PAK1 to total PAK1 between control and 6-thioguanine treated samples.
-
Conclusion
The interaction of 6-thioguanine metabolites, particularly 6-TGTP, with the small GTPase Rac1 represents a key mechanism underlying the immunosuppressive effects of thiopurine drugs. The formation of a disulfide adduct between 6-TGTP and Rac1 effectively locks the GTPase in an inactive state by preventing GEF-mediated nucleotide exchange. This leads to the inhibition of downstream signaling pathways, such as the PAK1 cascade, which are crucial for T-cell function. While the qualitative aspects of this interaction are well-established, a notable gap exists in the literature regarding quantitative binding affinities. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this interaction and to explore the therapeutic potential of targeting small GTPase signaling pathways.
References
- 1. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A report on the potential of Rac1/pSTAT3 protein levels in T lymphocytes to assess the pharmacodynamic effect of thiopurine therapy in Inflammatory Bowel Disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into How the Rho Guanine Nucleotide Dissociation Inhibitor Regulates the Interaction of Cdc42 with Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Thiopurine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurines, including azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are a class of immunosuppressive drugs integral to the management of various autoimmune diseases, such as inflammatory bowel disease (IBD), and in organ transplantation. The clinical efficacy and toxicity of these agents are intrinsically linked to their complex metabolic pathways, which lead to the formation of active and inactive metabolites. A thorough understanding of these metabolites is paramount for optimizing therapeutic strategies, minimizing adverse effects, and developing novel drug candidates. This technical guide provides a comprehensive overview of the foundational research on thiopurine metabolites, with a focus on their biochemical pathways, mechanisms of action, and the analytical methodologies used for their quantification.
Thiopurine Metabolism: A Complex Network of Enzymatic Conversions
The metabolism of thiopurines is a multifaceted process involving several key enzymes that determine the ultimate balance between therapeutic and potentially toxic metabolites. The prodrug azathioprine is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP) in the presence of glutathione.[1][2] 6-MP then serves as a central substrate for three competing enzymatic pathways:
-
Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to thioinosine monophosphate (TIMP). Through a series of subsequent enzymatic steps involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS), TIMP is ultimately converted to the active metabolites, the 6-thioguanine nucleotides (6-TGNs).[3] 6-TGNs, which include 6-thioguanosine (B559654) monophosphate (TGMP), 6-thioguanosine diphosphate (B83284) (TGDP), and 6-thioguanosine triphosphate (TGTP), are responsible for the immunosuppressive effects of thiopurines.[4]
-
Catabolic Pathway (Inactivation/Toxicity): Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP).[5] While historically considered an inactivation pathway, high levels of 6-MMP have been associated with hepatotoxicity.[6] TPMT can also methylate TIMP to form 6-methylthioinosine (B81876) monophosphate (meTIMP), another potentially cytotoxic metabolite.
-
Catabolic Pathway (Inactivation): Xanthine (B1682287) oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid, which is then excreted.[7]
The interplay between these enzymatic pathways is genetically determined, with polymorphisms in the TPMT gene being a major factor influencing patient response to thiopurine therapy. Individuals with deficient TPMT activity are at a high risk of severe myelosuppression due to the accumulation of high levels of 6-TGNs.[8][9]
Mechanism of Action: Immunosuppression and Cytotoxicity
The immunosuppressive effects of thiopurines are primarily mediated by the active 6-TGNs, which exert their action through multiple mechanisms:
-
Incorporation into DNA and RNA: 6-Thioguanine triphosphate (TGTP) can be incorporated into DNA and RNA, leading to the disruption of nucleic acid and protein synthesis. This incorporation induces apoptosis (programmed cell death) in activated T-lymphocytes, which are key players in the inflammatory response.[4]
-
Inhibition of Rac1 Signaling: A crucial mechanism of T-cell apoptosis induction by thiopurines involves the inhibition of the small GTPase, Rac1.[10] TGTP binds to Rac1 and prevents its activation, which is essential for T-cell proliferation and survival.[11][12] This disruption of the Rac1 signaling cascade ultimately leads to apoptosis of activated T-cells.
Quantitative Data on Thiopurine Metabolites and Dosing
The therapeutic and toxic effects of thiopurines are closely related to the concentrations of their metabolites. Therapeutic drug monitoring (TDM) of 6-TGN and 6-MMP levels is therefore a valuable tool for optimizing dosing and minimizing adverse events.
Table 1: Therapeutic and Toxic Ranges of Thiopurine Metabolites
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Level (pmol/8 x 10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[8] | > 450 | Myelosuppression |
| 6-Methylmercaptopurine (6-MMP) | N/A | > 5700[6] | Hepatotoxicity |
Table 2: Standard Dosages of Thiopurine Drugs
| Drug | Indication | Standard Daily Dosage |
| Azathioprine | Inflammatory Bowel Disease | 2.0 - 2.5 mg/kg[13] |
| 6-Mercaptopurine | Inflammatory Bowel Disease | 1.0 - 1.5 mg/kg[14] |
Table 3: Kinetic Parameters of Key Enzymes in Thiopurine Metabolism
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax |
| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine | 73.95 ± 11.13[15] | 0.048 ± 0.002[15] | - |
| Xanthine Oxidase (XO) | 6-Mercaptopurine | 6.01 ± 0.03[6] | - | - |
| Xanthine Oxidase (XO) | Xanthine | 2.65 ± 0.02[6] | - | - |
| Aldehyde Oxidase (AO) | 6-Mercaptopurine | 572[1] | - | 0.2 min⁻¹[1] |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine | - | 6.0 | - |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine | - | >6.0 | - |
Note: Kinetic parameters can vary depending on experimental conditions. The data presented here are from specific studies and should be considered as representative values.
Experimental Protocols for Thiopurine Metabolite Analysis
The quantification of thiopurine metabolites in patient samples, typically red blood cells (RBCs), is crucial for therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation
A critical first step in the analysis of intracellular thiopurine metabolites is the proper preparation of the sample.
-
Blood Collection: Whole blood is collected in EDTA-containing tubes.[16]
-
Erythrocyte Isolation: Red blood cells (RBCs) are isolated by centrifugation. The plasma and buffy coat (containing white blood cells) are discarded. The RBCs are then washed with saline solution.
-
Cell Lysis and Deproteinization: The packed RBCs are lysed to release the intracellular metabolites. This is typically achieved by adding a precipitating agent like perchloric acid, which also serves to deproteinize the sample.[13]
-
Hydrolysis: The thiopurine nucleotides (6-TGNs and 6-MMPNs) are hydrolyzed to their respective purine (B94841) bases (6-thioguanine and 6-methylmercaptopurine) by heating the acidic sample, for example, at 100°C for 45 minutes.[13] This step is necessary because the chromatographic methods typically measure the free bases.
-
Neutralization and Centrifugation: The sample is neutralized and centrifuged to remove the precipitated proteins, and the resulting supernatant is used for analysis.
HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used.
-
Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The specific composition and gradient can be optimized for the separation of 6-TG and 6-MMP. For example, an isocratic elution with a mixture of methanol and water containing triethylamine (B128534) can be used.[13]
-
Detection: The eluting compounds are monitored by a UV detector at specific wavelengths. 6-thioguanine is typically detected at around 342 nm, while 6-methylmercaptopurine is detected at approximately 303 nm.[13]
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of 6-TG and 6-MMP.
LC-MS/MS Method
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer is used. A C18 column is commonly employed for separation.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid, is often used to achieve optimal separation and ionization.[1]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation. This highly selective technique provides excellent sensitivity and specificity.
-
Quantification: Stable isotope-labeled internal standards for 6-TG and 6-MMP are typically added to the samples before preparation to correct for any variability in sample processing and instrument response. The concentration of each metabolite is determined by the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
Conclusion
The study of thiopurine metabolites is a dynamic field with significant clinical implications. A deep understanding of their intricate metabolic pathways and mechanisms of action is essential for the safe and effective use of thiopurine drugs. The analytical methods detailed in this guide provide the necessary tools for researchers and clinicians to monitor metabolite levels, thereby enabling personalized medicine approaches to optimize therapy and improve patient outcomes. Continued research into the nuances of thiopurine metabolism and the development of more refined analytical techniques will further enhance our ability to harness the full therapeutic potential of this important class of drugs.
References
- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. labcorp.com [labcorp.com]
- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prometheuslabs.com [prometheuslabs.com]
- 8. Kinetics of 6-Thioxanthine Metabolism by Allelic Variants of Xanthine Oxidase [jstage.jst.go.jp]
- 9. Hypoxanthine-guanine phosphoribosyl-transferase in childhood leukemia: relation with immunophenotype, in vitro drug resistance and clinical prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiopurine methyltransferase (TMPT) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. govinfo.gov [govinfo.gov]
- 16. Human thiopurine methyltransferase activity varies with red blood cell age - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 6-Thioguanosine 5'-diphosphate (6-T-GDP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Thioguanosine 5'-diphosphate (6-T-GDP) is a key metabolite of thiopurine prodrugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These drugs are widely used as immunosuppressants in the treatment of autoimmune diseases and as chemotherapeutic agents for certain types of cancer. The therapeutic and toxic effects of thiopurines are attributed to their intracellular conversion into active metabolites, including 6-thioguanine nucleotides (6-TGNs). This compound, as an analogue of the endogenous guanosine (B1672433) 5'-diphosphate (GDP), can be incorporated into cellular signaling pathways, particularly those involving G-proteins, leading to the modulation of cellular processes.
Monitoring the intracellular concentrations of thiopurine metabolites is crucial for optimizing therapeutic efficacy while minimizing adverse effects. This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound in biological matrices.
Signaling Pathway Involving GDP Analogues
This compound, as an analogue of GDP, can interfere with G-protein signaling pathways. G-protein-coupled receptors (GPCRs), upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein complex. This exchange leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. By competing with endogenous GDP, this compound can potentially alter the kinetics of G-protein activation and subsequent signaling cascades.
Caption: G-protein signaling pathway and the potential interference by this compound.
Experimental Protocols
This section details the complete workflow for the analysis of this compound from biological samples, such as red blood cells (RBCs).
Sample Preparation: Protein Precipitation & Lysis
-
RBC Isolation: Isolate RBCs from whole blood by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C).
-
Cell Lysis: Lyse the RBCs by adding four volumes of ice-cold deionized water and vortexing.
-
Protein Precipitation: To 100 µL of the RBC lysate, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled this compound).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
Mass Spectrometric Conditions:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The exact m/z transitions for this compound should be determined by infusing a standard solution. Based on its structure, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 445.02 g/mol .
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Proposed):
The following MRM transitions are proposed for this compound and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 445.0 | 168.0 (Thioguanine) | 25 (Optimize) |
| 445.0 | 347.0 ([M+H-Pi]⁺) | 15 (Optimize) |
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are representative and should be validated for each specific application.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | ~ 3.5 | 445.0 | 168.0 | 100 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored using post-column infusion |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis by HPLC-MS/MS.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological matrices using HPLC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be robust, sensitive, and selective. The provided diagrams and tables offer a clear and concise overview of the experimental workflow and expected performance, making this a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Adherence to this protocol, with appropriate in-house validation, will enable the reliable monitoring of this critical thiopurine metabolite.
Application Notes and Protocols for In Vitro GTPase Activity Assays Using Fluorescent Nucleotide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine (B1146940) Nucleotide Triphosphatases (GTPases) are a superfamily of hydrolase enzymes that act as molecular switches in a vast array of fundamental cellular processes, including signal transduction, cell proliferation, cytoskeletal dynamics, and membrane trafficking. They cycle between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation. Dysregulation of GTPase signaling is implicated in numerous diseases, including cancer and developmental disorders, making them critical targets for therapeutic intervention.
In vitro GTPase activity assays are indispensable tools for dissecting the molecular mechanisms of GTPase regulation and for the discovery of novel modulators. Fluorescence-based assays, in particular, offer a sensitive, continuous, and high-throughput-compatible means to monitor nucleotide binding and exchange. This document provides detailed protocols for a common fluorescence-based GEF activity assay using a fluorescent GDP analog and discusses the potential application of 6-Thio-GDP in similar assay formats.
Principle of the GEF Activity Assay
The most common fluorescence-based GEF activity assays utilize a fluorescent analog of GDP, such as BODIPY-FL-GDP or MANT-GDP.[1][2] These analogs exhibit a change in fluorescence intensity upon binding to a GTPase. The general principle of the GEF assay is as follows:
-
Loading: The GTPase of interest is pre-loaded with the fluorescent GDP analog. In the bound state, the fluorophore's environment is altered, resulting in a significant increase in fluorescence intensity.[1]
-
Initiation of Exchange: The assay is initiated by the addition of a GEF and a molar excess of non-fluorescent GTP.
-
Monitoring Fluorescence Decay: The GEF catalyzes the dissociation of the fluorescent GDP analog from the GTPase. The released fluorescent GDP is then replaced by non-fluorescent GTP from the solution. This exchange leads to a decrease in the overall fluorescence signal over time, as the fluorescent analog is released into the aqueous environment where its fluorescence is lower. The rate of fluorescence decay is directly proportional to the GEF activity.[1][2]
Signaling Pathway of Rho Family GTPase Activation
Small GTPases of the Rho family, such as RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Their activation by GEFs triggers downstream signaling cascades that control cell shape, migration, and adhesion.
Caption: GTPase activation cycle at the plasma membrane.
Experimental Protocols
Materials and Reagents
-
Purified GTPase (e.g., Rac1, RhoA, or Cdc42)
-
Purified GEF domain of interest
-
Fluorescent GDP analog (e.g., BODIPY-FL-GDP)
-
GTP solution (high purity)
-
Assay Buffer: 20 mM HEPES pH 7.25, 150 mM KCl, 1 mM DTT, 5% glycerol, 0.01% Triton X-100.
-
Loading Buffer: Assay Buffer supplemented with 2 mM EDTA.
-
Stop Solution: Assay Buffer supplemented with 30 mM MgCl₂.
-
Black, non-binding surface 96-well or 384-well plates
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL)
Protocol 1: Loading GTPase with Fluorescent GDP
This protocol describes the steps to load the GTPase with a fluorescent GDP analog. The use of EDTA is crucial as it chelates Mg²⁺ ions, which are essential for high-affinity nucleotide binding, thus facilitating the loading of the fluorescent analog.
Caption: Workflow for loading GTPase with fluorescent GDP.
Procedure:
-
In a microcentrifuge tube, prepare the loading reaction. For a final volume of 25 µL, mix the purified GTPase and BODIPY-FL-GDP in Loading Buffer. A common molar ratio is 4:1 of GTPase to fluorescent GDP to minimize background fluorescence from the unbound analog.
-
Example: For a final concentration of 12.8 µM GTPase and 3.2 µM BODIPY-FL-GDP.
-
-
Incubate the mixture for 1 hour at room temperature, protected from light.
-
To stop the loading reaction and stabilize the GTPase-nucleotide complex, add MgCl₂ to a final concentration of 30 mM. The loaded GTPase is now ready for use in the GEF activity assay.
Protocol 2: GEF-Catalyzed Nucleotide Exchange Assay
This protocol measures the ability of a GEF to catalyze the exchange of the pre-loaded fluorescent GDP for non-fluorescent GTP.
Procedure:
-
Prepare GEF and GTP solutions: Prepare serial dilutions of the GEF protein in Assay Buffer. Prepare a stock of non-fluorescent GTP in Assay Buffer.
-
Set up the reaction plate: In a 96-well or 384-well plate, add the desired amount of the BODIPY-FL-GDP-loaded GTPase to each well.
-
Establish a baseline: Measure the fluorescence of the wells for a few cycles to establish a stable baseline signal.
-
Initiate the reaction: Add the GEF and a molar excess of non-fluorescent GTP to the wells to initiate the exchange reaction. A final GTP concentration of at least 10-fold higher than the GTPase concentration is recommended.
-
Monitor fluorescence: Immediately begin monitoring the decrease in fluorescence over time using a plate reader. Readings should be taken every 15-30 seconds for 10-20 minutes.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. Plot the initial rates against the corresponding GEF concentrations to determine the catalytic efficiency (k_cat/K_m).
Data Presentation
Quantitative data from GEF activity assays should be summarized for clear comparison.
| Parameter | Trio GEF1 on Rac1 | Trio GEF2 on RhoA | Trio GEF1 on RhoA | Trio GEF2 on Rac1 |
| Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | 2.14 x 10⁴ | 2.39 x 10⁴ | 0.0057 x 10⁴ | 0.0402 x 10⁴ |
Table 1: Catalytic efficiencies of Trio GEF domains on different Rho family GTPases, adapted from Blaise et al., 2021.
Discussion on the Use of 6-Thio-GDP
While fluorescently-labeled GDP analogs like BODIPY-FL-GDP are widely used, there is interest in alternative probes. 6-Thio-GDP is a guanine nucleotide analog with a sulfur substitution at the 6th position of the purine (B94841) ring.
Spectroscopic Properties of 6-Thio-GDP
Based on commercially available data, 6-Thio-GDP exhibits distinct absorbance maxima.
| Compound | λ_max 1 (nm) | ε (L·mmol⁻¹·cm⁻¹) | λ_max 2 (nm) | ε (L·mmol⁻¹·cm⁻¹) |
| 6-Thio-GDP | 257 | 8.8 | 342 | 24.8 |
| 6-Thio-GTP | 257 | 8.8 | 342 | 24.8 |
Table 2: Spectroscopic properties of 6-Thio-GDP and 6-Thio-GTP in Tris-HCl pH 7.5.
The strong absorbance at 342 nm is a key feature that distinguishes it from native guanine nucleotides, which have a single absorbance peak around 253 nm. This property suggests that 6-Thio-GDP could potentially be used in assays that monitor changes in absorbance or fluorescence. While not intrinsically fluorescent in the visible range like BODIPY, the thio-modification can alter electronic properties, and changes in its environment upon binding to a GTPase could potentially lead to a detectable shift in its absorbance spectrum or a change in fluorescence when excited with UV light.
Potential Applications of 6-Thio-GDP in GTPase Assays
-
Competition Assays: 6-Thio-GDP can be used as a non-fluorescent competitor in assays with fluorescently labeled nucleotides to determine the binding affinity of test compounds.
-
Absorbance-Based Assays: It is theoretically possible to develop a label-free assay by monitoring changes in the absorbance at 342 nm upon binding of 6-Thio-GDP to a GTPase. This would require a sensitive spectrophotometer and careful controls to account for any absorbance changes from the protein itself.
-
Probing Drug Interactions: 6-Thio-GTP is a metabolite of the immunosuppressive drug azathioprine (B366305) and has been shown to bind to the GTPase Rac1, inhibiting its activation by GEFs. This makes 6-thio-guanine nucleotides valuable tools for studying the mechanism of action of such drugs.
Currently, detailed, validated protocols for using 6-Thio-GDP as a primary fluorescent or absorbance probe in real-time GTPase exchange assays are not widely published. Further characterization of its spectral properties upon binding to various GTPases would be required to develop such protocols. Researchers interested in using 6-Thio-GDP are encouraged to perform initial binding studies to determine if a sufficient change in an optical property occurs upon binding to their GTPase of interest.
Conclusion
Fluorescence-based assays are powerful tools for the quantitative analysis of GTPase activity and the screening of potential inhibitors or activators. The protocols provided herein for a GEF activity assay using a fluorescent GDP analog offer a robust and adaptable method for researchers. While 6-Thio-GDP is an interesting molecule with unique spectroscopic properties and physiological relevance, its use as a direct probe in fluorescence-based GTPase assays requires further development. Nevertheless, it remains a valuable tool for competition assays and for studying the mechanism of thiopurine drugs.
References
6-Thioguanosine-5'-O-diphosphate: A Versatile Tool for Research in Signal Transduction and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-O-diphosphate (6-Thio-GDP) is a thionucleotide analog of guanosine (B1672433) diphosphate (B83284) (GDP). As an active metabolite of the thiopurine family of drugs, which includes azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491), it plays a crucial role in the mechanism of action of these immunosuppressive and anti-cancer agents.[1] In the context of cellular signaling, 6-Thio-GDP and its triphosphate counterpart, 6-thioguanosine-5'-O-triphosphate (6-Thio-GTP), are particularly valuable for studying the function and regulation of small GTPases, a superfamily of molecular switches that control a vast array of cellular processes. This document provides detailed application notes and experimental protocols for the use of 6-Thio-GDP as a research tool.
Mechanism of Action
Small GTPases, such as those from the Ras, Rho, and Rac families, cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, leading to activation, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to inactivation.[2][3]
6-Thioguanine nucleotides interfere with this cycle. Specifically, 6-Thio-GTP has been shown to bind to various GTPases, including Rac1, Ras, Cdc42, and RhoA.[1] It selectively inhibits the activation of Rac1, a key regulator of cell proliferation, survival, and cytoskeletal dynamics.[1][4] This inhibition is a cornerstone of the immunosuppressive effects of thiopurine drugs.[4] 6-Thio-GDP, as a stable analog of GDP, can be utilized to study the GDP-bound state of GTPases and to investigate the kinetics of nucleotide exchange and hydrolysis.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H15N5O10P2S | [5] |
| Molecular Weight | 459.27 g/mol | [5] |
| CAS Number | 16541-19-8 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [1] |
Biological Activity of Thiopurines and Their Metabolites
The following table summarizes the inhibitory concentrations of the parent drug 6-thioguanine and the effects of its metabolites. It is important to note that 6-thioguanine is intracellularly converted to 6-thioguanosine (B559654) nucleotides (including 6-Thio-GDP and 6-Thio-GTP) to exert its biological effects.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 6-Thioguanine (6-TG) | MCF-7 (Breast Cancer) | Cell Viability | 5.481 µM | [7] |
| 6-Thioguanine (6-TG) | MCF-10A (Epithelial) | Cell Viability | 54.16 µM | [7] |
| 6-Thio-GTP | Primary human CD4+ T cells | Rac1 Activation | Selective inhibition of Rac1 and Rac2 over Cdc42 | [1] |
| 6-Thio-GTP | Isolated mouse splenocytes | T cell proliferation | Inhibition of T cell receptor-stimulated proliferation | [1] |
Signaling Pathways and Experimental Workflows
Thiopurine Metabolism and Mechanism of Action
The following diagram illustrates the metabolic conversion of thiopurines into their active nucleotide forms and their subsequent interference with cellular processes.
Caption: Metabolic pathway of thiopurines and their cellular effects.
The GTPase Cycle and the Role of 6-Thioguanosine Nucleotides
This diagram shows the cyclical activation and inactivation of small GTPases and indicates where 6-thioguanosine nucleotides can interfere.
Caption: The GTPase cycle and points of intervention for 6-thioguanosine nucleotides.
Experimental Protocols
Protocol 1: In Vitro GTPase Activity Assay Using a Phosphate (B84403) Detection Method
This protocol is designed to measure the intrinsic or GAP-stimulated GTPase activity in the presence of 6-Thio-GDP as a competitive inhibitor. The assay measures the release of inorganic phosphate (Pi) from GTP hydrolysis.
Workflow Diagram:
Caption: Workflow for assessing GTPase activity with 6-Thio-GDP.
Materials:
-
Purified recombinant GTPase (e.g., Rac1)
-
Purified recombinant GAP (optional, for stimulated activity)
-
GTP solution
-
6-Thioguanosine-5'-O-diphosphate (6-Thio-GDP)
-
GTPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
Phosphate detection reagent (e.g., PiColorLock™ ALS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of GTPase, GAP, GTP, and 6-Thio-GDP in the GTPase reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add the GTPase to a final concentration of 1-2 µM.
-
Add varying concentrations of 6-Thio-GDP to the wells to determine its inhibitory effect. Include a control with no 6-Thio-GDP.
-
If measuring GAP-stimulated activity, add the GAP to a final concentration of 0.5-1 µM.
-
Add GTPase reaction buffer to bring the volume to 45 µL.
-
-
Initiate Reaction: Start the reaction by adding 5 µL of GTP to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for GTP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released according to the manufacturer's instructions for the phosphate detection reagent.
-
Data Analysis: Plot the rate of phosphate release against the concentration of 6-Thio-GDP to determine the IC50 value.
Protocol 2: Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This protocol measures the ability of a GEF to catalyze the exchange of a fluorescently labeled GDP analog (like mant-GDP) for a non-labeled nucleotide in the presence or absence of 6-Thio-GDP.
Workflow Diagram:
Caption: Workflow for monitoring GEF activity using a fluorescent GDP analog.
Materials:
-
Purified recombinant GTPase
-
Purified recombinant GEF
-
mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)
-
6-Thioguanosine-5'-O-diphosphate (6-Thio-GDP)
-
Unlabeled GDP
-
GEF reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorometer
Procedure:
-
Load GTPase with mant-GDP: Incubate the GTPase with a 10-fold molar excess of mant-GDP in the GEF reaction buffer for 1 hour at room temperature. Remove unbound mant-GDP by buffer exchange or size-exclusion chromatography.
-
Reaction Setup:
-
In a fluorometer cuvette, add the mant-GDP-loaded GTPase to a final concentration of 1 µM.
-
Add the GEF to a final concentration of 0.1-0.5 µM.
-
-
Initiate Exchange: Start the exchange reaction by adding a high concentration (e.g., 100 µM) of either unlabeled GDP (positive control) or 6-Thio-GDP.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity (excitation ~360 nm, emission ~440 nm for mant) over time.
-
Data Analysis: Calculate the initial rate of fluorescence decay, which corresponds to the rate of nucleotide exchange. Compare the rates in the presence of unlabeled GDP and 6-Thio-GDP to determine if 6-Thio-GDP can be exchanged by the GEF.
Protocol 3: Cell-Based Rac1 Activation Assay (G-LISA)
This protocol measures the level of active, GTP-bound Rac1 in cultured cells treated with a prodrug of 6-Thio-GDP, such as 6-thioguanine.
Workflow Diagram:
Caption: Workflow for measuring Rac1 activation in cells treated with a thiopurine.
Materials:
-
Cultured cells (e.g., Jurkat T-cells)
-
6-Thioguanine
-
Cell lysis buffer
-
Rac1 G-LISA Activation Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Treat the cells with varying concentrations of 6-thioguanine for a suitable duration (e.g., 24-48 hours) to allow for its metabolic conversion to active nucleotides.
-
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the G-LISA kit protocol to prepare cell lysates.
-
G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate coated with a Rac1-GTP binding protein, followed by incubation, washing, and detection with a specific antibody and a secondary antibody conjugated to an enzyme.
-
Signal Detection: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Quantify the amount of active Rac1-GTP in each sample and compare the levels in treated versus untreated cells to assess the inhibitory effect of 6-thioguanine on Rac1 activation.
Conclusion
6-Thioguanosine-5'-O-diphosphate and its related thioguanosine nucleotides are invaluable tools for researchers studying the intricate signaling pathways governed by small GTPases. By acting as stable analogs and competitive inhibitors, they allow for the detailed investigation of GTPase regulation, nucleotide exchange kinetics, and the mechanism of action of therapeutically important thiopurine drugs. The protocols provided here offer a starting point for utilizing 6-Thio-GDP in a variety of in vitro and cell-based experimental settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho family GTPases and their regulators in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Thioguanosine diphosphate | C10H15N5O10P2S | CID 53936469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-thioguanosine 5'-diphosphate [chembk.com]
- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 6-Thio-GDP
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of 6-Thio-GDP (6-T-GDP), a potent inhibitor of the Rac1 GTPase. The following protocols and data are based on published research and provide a framework for studying the impact of this compound on cell viability, apoptosis, cell cycle progression, and cell migration.
Introduction
6-Thio-GDP is an active metabolite of the thiopurine drug 6-thioguanine (B1684491) (6-TG), which is used in the treatment of leukemia and autoimmune diseases.[1][2] The immunosuppressive and anti-cancer effects of 6-thioguanine are mediated through its conversion to 6-thioguanosine (B559654) diphosphate (B83284) (this compound) and 6-thioguanosine triphosphate (6-T-GTP). 6-T-GTP can be incorporated into DNA and RNA, leading to cytotoxicity, while both metabolites are known to inhibit the function of small GTPases, particularly Rac1.[3][4] By binding to Rac1, this compound and 6-T-GTP interfere with the GDP/GTP exchange, thereby preventing Rac1 activation and downstream signaling pathways that control cell proliferation, survival, and migration.[3][5]
These protocols are designed to provide a robust methodology for characterizing the biological effects of this compound in various cell lines.
Data Presentation
The following tables summarize quantitative data on the effects of 6-thioguanine (the precursor to this compound) on different cancer cell lines. This data can serve as a reference for expected outcomes when studying this compound.
Table 1: IC50 Values of 6-Thioguanine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 5.481 | [6] |
| HeLa | Cervical Cancer | 48 | 28.79 | [7] |
| A549 | Lung Cancer | Not Specified | 2.82 | [8] |
Table 2: Effects of 6-Thioguanine on Apoptosis and Cell Cycle in MCF-7 Cells
| Treatment | Apoptosis Rate (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 10.66 | ~55 | ~30 | ~15 | [6] |
| 6-TG (6 µM) | 18.55 | ~45 | ~25 | ~30 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line and calculating the IC50 value.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (or 6-Thioguanine) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach approximately 80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[11]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Rac1 Activation Assay (Pull-down Assay)
This protocol is for determining the effect of this compound on the activation state of Rac1.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
PAK1-PBD (p21-binding domain) beads (e.g., GST-tagged)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the cell lysate with PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody. A decrease in the amount of Rac1 pulled down by the PAK1-PBD beads in the this compound treated samples compared to the control indicates inhibition of Rac1 activation.
Wound Healing (Scratch) Assay
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure. A delay in closure in the presence of this compound indicates an inhibitory effect on cell migration.
Mandatory Visualizations
Caption: Rac1 signaling pathway and its inhibition by 6-Thio-GDP.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Experimental workflow for the wound healing assay.
References
- 1. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 3. 6-Thioguanine inhibits rotavirus replication through suppression of Rac1 GDP/GTP cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAC1 Activation as a Potential Therapeutic Option in Metastatic Cutaneous Melanoma [mdpi.com]
- 6. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Application of 6-Thioguanosine Diphosphate (6-T-GDP) in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanine (B1684491) (6-TG) is a purine (B94841) analogue and antimetabolite drug utilized in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] As a prodrug, 6-TG undergoes intracellular metabolic activation to form its therapeutically active metabolites, which include 6-thioguanosine (B559654) monophosphate (TGMP), 6-thioguanosine diphosphate (B83284) (TGDP), and 6-thioguanosine triphosphate (TGTP).[1][3][4][5] These thiopurine nucleotides exert their cytotoxic effects primarily through incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][3] This document focuses on the application of 6-thioguanosine diphosphate (6-T-GDP), an active metabolite of 6-TG, in the context of leukemia cell line studies, exploring its mechanism of action and providing relevant experimental protocols. While direct studies on this compound are limited, its role can be inferred from the extensive research on its parent compound, 6-thioguanine.
Mechanism of Action
The cytotoxic effects of 6-TG and its metabolites are multifaceted. Following its conversion to TGMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), TGMP is further phosphorylated to TGDP and then TGTP.[1][4][5]
1. Incorporation into Nucleic Acids: TGTP is incorporated into DNA, and to a lesser extent, TGDP can be incorporated into RNA. This incorporation disrupts the normal function of these nucleic acids, leading to DNA damage, inhibition of replication and transcription, and ultimately, cell death.[1][3]
2. Inhibition of Purine Synthesis: Thioguanine metabolites can inhibit key enzymes involved in the de novo synthesis of purine nucleotides, thereby depleting the pool of essential building blocks for DNA and RNA synthesis.[1][3]
3. Modulation of Small GTPase Signaling: An important and more recently elucidated mechanism of action involves the inhibition of the small GTP-binding protein (G protein) Rac1.[5] Rac1 is a member of the Rho family of GTPases that cycles between an active GTP-bound state and an inactive GDP-bound state.[6][7][8] This cycling is crucial for regulating various cellular processes, including cell proliferation, migration, and survival.[7][9] 6-thioguanine nucleotides, including TGDP, have been shown to inhibit Rac1 activation.[5] This inhibition can disrupt downstream signaling pathways critical for leukemia cell survival and proliferation.
Data Presentation
| Cell Line | Leukemia Type | 6-Thioguanine IC50 | Reference |
| MOLT-4 | Acute T-lymphoblastic leukemia | Data not available in provided search results | [10][11] |
| HUT-78 | Acute T-lymphoblastic leukemia | Data not available in provided search results | [10][11] |
| OCI-AML3 | Acute Myeloid Leukemia | Data not available for 6-TG; study used a Rac inhibitor (EHT-1864) | [12] |
| KG1 | Acute Myeloid Leukemia | Data not available for 6-TG; study used a Rac inhibitor (EHT-1864) | [12] |
| Kasumi-1 | Acute Myeloid Leukemia | Data not available for 6-TG; study used a Rac inhibitor (EHT-1864) | [12] |
Note: The provided search results did not contain specific IC50 values for 6-Thioguanine in these cell lines. The table structure is provided as a template for researchers to populate with their own experimental data or from other literature sources.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound (via its prodrug 6-TG) on leukemia cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: Commonly used leukemia cell lines include HL-60 (APL), K562 (CML), Jurkat (T-ALL), MOLT-4 (T-ALL), OCI-AML3 (AML), KG1 (AML), and Kasumi-1 (AML).[12][13][14]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Prepare a stock solution of 6-Thioguanine (Sigma-Aldrich) in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at a predetermined density and allow them to attach or stabilize for 24 hours before adding 6-TG at various concentrations. Incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and treat with varying concentrations of 6-TG for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with 6-TG for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Rac1 Activation Assay (G-LISA)
-
Principle: The G-LISA™ Rac1 Activation Assay (Cytoskeleton, Inc.) is an ELISA-based method to measure the amount of active, GTP-bound Rac1 in cell lysates.
-
Procedure:
-
Treat leukemia cells with 6-TG.
-
Lyse the cells and quantify the protein concentration.
-
Add equal amounts of protein lysate to the wells of the G-LISA plate, which are coated with a Rac-GTP-binding protein.
-
Incubate to allow the active Rac1 to bind to the plate.
-
Wash the wells and add a specific antibody against Rac1.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add HRP substrate and measure the absorbance at 490 nm.
-
The signal is proportional to the amount of active Rac1 in the sample.
-
Visualizations
Signaling Pathway of 6-Thioguanine Metabolism and Action
Caption: Metabolic activation of 6-Thioguanine and its downstream cytotoxic effects.
Experimental Workflow for Assessing 6-TG Effects
Caption: Workflow for studying the effects of 6-Thioguanine on leukemia cell lines.
Logical Relationship of 6-TGNs and Rac1 Signaling
Caption: Inhibition of Rac1 signaling by 6-Thioguanine nucleotides in leukemia cells.
References
- 1. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thioguanine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Tioguanine - Wikipedia [en.wikipedia.org]
- 6. Regulation of local GTP availability controls RAC1 activity and cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 9. Activation of Rac1 GTPase promotes leukemia cell chemotherapy resistance, quiescence and niche interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rac GTPases in acute myeloid leukemia cells: Expression profile and biological effects of pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db-thueringen.de [db-thueringen.de]
Application Notes and Protocols for Measuring 6-Thioguanosine Diphosphate (6-T-GDP) in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for the measurement of 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) and other thiopurine metabolites in erythrocytes. The protocols are intended to guide researchers in the implementation of these methods for therapeutic drug monitoring and research applications.
Introduction
Thiopurine drugs, such as azathioprine (B366305), mercaptopurine, and thioguanine, are essential medications for treating a range of conditions, including inflammatory bowel disease, autoimmune disorders, and acute lymphoblastic leukemia.[1][2] These drugs are prodrugs that undergo extensive metabolism to form active cytotoxic metabolites known as 6-thioguanine (B1684491) nucleotides (6-TGNs).[3] The 6-TGNs, which include 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (this compound), and 6-thioguanosine triphosphate (6-TGTP), exert their therapeutic effects by incorporating into DNA and disrupting cell replication.[3]
The monitoring of thiopurine metabolite levels in erythrocytes is a valuable tool for optimizing drug dosage, aiming to maintain therapeutic efficacy while minimizing the risk of adverse effects such as myelosuppression and hepatotoxicity.[1] While the total concentration of 6-TGNs is commonly measured, recent studies have suggested that the individual levels of 6-TGMP, this compound, and 6-TGTP may have distinct clinical implications. For instance, elevated levels of this compound have been associated with a poor response to azathioprine therapy in patients with inflammatory bowel disease.
This document outlines the primary methodologies for the quantification of this compound in erythrocytes, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Thiopurine Metabolism and Signaling Pathway
The metabolic pathway of thiopurine drugs is complex, involving several enzymatic steps that lead to the formation of active 6-TGNs and inactive metabolites like 6-methylmercaptopurine (B131649) nucleotides (6-MMPN). The balance between these pathways is influenced by genetic variations in enzymes such as thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15).
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative parameters for the measurement of thiopurine metabolites in erythrocytes using LC-MS/MS and HPLC methods.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) | Reference |
| Lower Limit of Quantification (LOQ) | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBCs) | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBCs) | |
| Linearity Range | 0.1 - 10 µmol/L | 0.5 - 100 µmol/L | |
| Imprecision (CV%) | < 3.0% | < 3.0% | |
| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% |
Table 2: Performance Characteristics of HPLC Methods
| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine (6-MMP) | Reference |
| Quantification Limit | 8 pmol/8 x 10⁸ erythrocytes | 10 pmol/8 x 10⁸ erythrocytes | 70 pmol/8 x 10⁸ erythrocytes | |
| Lowest Detectable Concentration | 3 pmol/8 x 10⁸ erythrocytes | 3 pmol/8 x 10⁸ erythrocytes | 25 pmol/8 x 10⁸ erythrocytes | |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 | |
| Analytical Recovery | 73.2% | 119.1% | 97.4% |
Table 3: Therapeutic Ranges for Thiopurine Metabolites in Erythrocytes
| Metabolite | Therapeutic Range | Clinical Implication | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 pmol/8 x 10⁸ RBCs | Associated with therapeutic response. | |
| 6-TGN | > 250 pmol/8x10⁸ red blood cells | Correlated with treatment efficacy in Crohn's disease. | |
| 6-Methylmercaptopurine (6-MMP) | > 5700 pmol/8 x 10⁸ RBCs | Increased risk of hepatotoxicity and myelotoxicity. |
Experimental Protocols
Protocol 1: Quantification of Total 6-Thioguanine Nucleotides (as 6-Thioguanine) by LC-MS/MS
This protocol describes a common method for measuring total 6-TGNs by hydrolyzing them to 6-thioguanine (6-TG) prior to analysis.
1. Sample Collection and Erythrocyte Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation. An automated cell washer can be utilized for this step.
-
Wash the isolated erythrocytes with saline.
-
Store isolated erythrocytes at -80°C until analysis. It is crucial to isolate and freeze the erythrocytes within 6 hours of blood collection to prevent degradation of the phosphate (B84403) metabolites.
2. Sample Preparation and Hydrolysis:
-
Lyse the erythrocytes with a lysing agent.
-
Deproteinize the lysate using perchloric acid.
-
Hydrolyze the thiopurine nucleotides to their respective bases by heating the sample. This step converts 6-TGMP, this compound, and 6-TGTP to 6-TG.
-
Centrifuge to remove precipitated proteins and other cellular debris.
-
Transfer the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reversed-phase column for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically used.
-
Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.
-
Internal Standard: Utilize a stable isotope-labeled internal standard for accurate quantification.
Protocol 2: Quantification of Individual 6-Thioguanosine Phosphates (including this compound) by Ion-Pair HPLC
This protocol is adapted from a method designed to measure individual guanine (B1146940) nucleotides and can be applied to the specific quantification of this compound.
1. Sample Collection and Erythrocyte Isolation:
-
Follow the same procedure as in Protocol 1 for sample collection and erythrocyte isolation. Strict adherence to the 6-hour processing and immediate freezing at -80°C is critical to preserve the integrity of the individual phosphate forms.
2. Nucleotide Extraction:
-
Lyse the erythrocytes.
-
Extract the nucleotides using a method that avoids hydrolysis, such as perchloric acid extraction on ice, followed by neutralization.
-
The goal is to keep the 6-thioguanosine phosphates intact.
3. Ion-Pair HPLC Analysis:
-
Chromatography: Employ a C18 reversed-phase column.
-
Mobile Phase: Use a mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) bromide) to allow for the retention and separation of the negatively charged nucleotide phosphates. A buffer such as potassium phosphate is also included.
-
Detection: Utilize a UV detector to monitor the column effluent at a wavelength appropriate for 6-thioguanine derivatives (around 340 nm). Alternatively, fluorescence detection can be used for enhanced sensitivity.
-
Quantification: Generate a standard curve using commercially available standards for 6-TGMP, this compound, and 6-TGTP to quantify their respective concentrations in the samples.
Conclusion
The measurement of this compound and other thiopurine metabolites in erythrocytes is a critical component of personalized medicine for patients undergoing thiopurine therapy. While LC-MS/MS methods that measure total 6-TGNs are more common in clinical practice, ion-pair HPLC techniques offer the capability to resolve and quantify individual thioguanosine phosphates, including this compound. The choice of method will depend on the specific research or clinical question being addressed. Adherence to strict sample handling protocols is paramount to ensure the accuracy and reliability of the results. Further research into the clinical utility of measuring individual 6-thioguanosine phosphates is warranted to refine therapeutic drug monitoring strategies for thiopurine drugs.
References
- 1. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 2. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled 6-Thio-Guanosine Diphosphate (6-T-GDP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thio-Guanosine Diphosphate (6-T-GDP) is a crucial intermediate in the metabolic pathway of thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, which are widely used as immunosuppressants and anti-cancer agents.[1][2] The active metabolite, 6-thio-GTP, exerts its therapeutic effects by binding to and inhibiting small GTPases, particularly Rac1.[2][3] This inhibition disrupts downstream signaling pathways responsible for T-cell proliferation and survival.[2] The study of these interactions is greatly facilitated by the use of radiolabeled this compound, which allows for sensitive detection and quantification in various biochemical assays.
This document provides a detailed protocol for the enzymatic synthesis of radiolabeled this compound, specifically [γ-³²P]this compound, and its application in studying GTPase binding.
Signaling Pathway of 6-Thioguanine (B1684491) Nucleotides
The metabolic activation of thiopurines leads to the formation of 6-thioguanine nucleotides (6-TGNs), which includes 6-thio-GMP, this compound, and 6-thio-GTP. 6-thio-GTP, the active metabolite, competitively inhibits the function of small GTPases like Rac1. This disrupts the GDP/GTP cycling and downstream signaling cascades, ultimately leading to the suppression of T-cell activation and proliferation.
Caption: Metabolic activation of thiopurines and inhibition of Rac1 signaling.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [γ-³²P]this compound
This protocol describes a two-step enzymatic synthesis starting from 6-thioguanosine (B559654). First, 6-thioguanosine is converted to 6-thio-GMP, which is then phosphorylated to [γ-³²P]this compound using Guanylate Kinase (GMPK).
Materials and Reagents:
-
6-Thioguanosine
-
ATP (Adenosine Triphosphate)
-
[γ-³²P]ATP (specific activity ≥ 3000 Ci/mmol)
-
Guanylate Kinase (GMPK)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Quenching Solution: 0.5 M EDTA
-
Thin Layer Chromatography (TLC) plates (PEI-Cellulose F)
-
TLC Mobile Phase: 0.75 M KH₂PO₄ (pH 3.5)
-
Scintillation fluid
-
HPLC system with a strong anion exchange column (e.g., Partisil 10 SAX)
Procedure:
-
Step 1: Synthesis of 6-Thio-GMP (non-radiolabeled intermediate)
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
6-Thioguanosine: 1 mM
-
ATP: 1.2 mM
-
Reaction Buffer: to a final volume of 50 µL
-
GMPK: 10 units
-
-
Incubate at 37°C for 2 hours.
-
Monitor the reaction progress by TLC. Spot 1 µL of the reaction mixture onto a TLC plate and develop using the specified mobile phase. Visualize under UV light. 6-thio-GMP should have a lower Rf value than 6-thioguanosine.
-
-
Step 2: Synthesis of [γ-³²P]this compound
-
To the reaction mixture from Step 1, add:
-
[γ-³²P]ATP: 10 µCi (adjust amount based on desired specific activity)
-
-
Incubate at 37°C for an additional 1 hour.
-
Stop the reaction by adding 5 µL of the quenching solution.
-
-
Purification and Analysis:
-
Purify the radiolabeled this compound using HPLC on a strong anion exchange column. Elute with a linear gradient of triethylammonium (B8662869) bicarbonate buffer.
-
Collect fractions and measure radioactivity using a scintillation counter.
-
Pool the radioactive fractions corresponding to the this compound peak.
-
Determine the radiochemical purity by TLC and autoradiography.
-
Quantify the concentration of the purified [γ-³²P]this compound by UV spectroscopy, using the extinction coefficient for 6-thio-GTP at 342 nm (ε = 24.8 L mmol⁻¹ cm⁻¹).[4][5]
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Starting Material | 1 mM 6-Thioguanosine |
| Radiochemical Precursor | 10 µCi [γ-³²P]ATP (≥ 3000 Ci/mmol) |
| Typical Yield | 60-80% conversion to [γ-³²P]this compound |
| Radiochemical Purity | > 95% (as determined by TLC/HPLC) |
| Specific Activity | Dependent on the initial [γ-³²P]ATP activity |
Protocol 2: Filter Binding Assay for [γ-³²P]this compound and Rac1
This assay measures the binding of radiolabeled this compound to the Rac1 GTPase.
Materials and Reagents:
-
Purified recombinant Rac1 protein
-
[γ-³²P]this compound (synthesized as per Protocol 1)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Wash Buffer: Binding buffer with 0.1% Tween-20
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction:
-
Set up a series of reactions in microcentrifuge tubes, each containing:
-
Rac1 protein: 1 µM
-
Varying concentrations of [γ-³²P]this compound (e.g., 0.1 nM to 1 µM)
-
Binding Buffer to a final volume of 100 µL
-
-
Include a control reaction with no Rac1 protein to determine non-specific binding.
-
Incubate at room temperature for 30 minutes.
-
-
Filtration:
-
Pre-soak the nitrocellulose membranes in wash buffer.
-
Assemble the vacuum filtration apparatus with the membranes.
-
Apply the reaction mixtures to the membranes under vacuum.
-
Wash each membrane rapidly with 3 x 1 mL of cold wash buffer.
-
-
Quantification:
-
Place the membranes in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (CPM from the no-protein control) from the total binding for each concentration.
-
Plot the specific binding (CPM) against the concentration of [γ-³²P]this compound.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from synthesis to application of radiolabeled this compound.
Caption: Workflow for synthesis and application of radiolabeled this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and application of radiolabeled this compound. This valuable tool enables researchers to investigate the molecular mechanisms of thiopurine drugs and their interactions with target proteins, ultimately aiding in the development of more effective and targeted therapies for autoimmune diseases and cancer. The use of radiolabeling provides a highly sensitive method for quantitative analysis of these interactions.
References
- 1. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 4. 6-Thio-GTP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. 6-Thio-dGTP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
improving the stability of 6-T-GDP in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Thio-GDP in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing 6-Thio-GDP solutions?
A1: For long-term storage, 6-Thio-GDP solutions should be stored at -70°C.[1] For shorter periods, storage at -20°C is acceptable, though some degradation may occur over several months.[1] The solution is typically supplied in water at a pH of 7.5 ±0.5 and should be stored at this pH unless experimental conditions require otherwise.[2][3]
Q2: My 6-Thio-GDP solution has a slight yellow tint. Is it still usable?
A2: A colorless to slightly yellow appearance is normal for 6-Thio-GDP solutions and does not necessarily indicate degradation.[2][3] However, a significant change in color or the appearance of precipitate may suggest degradation, and the solution should be checked for purity.
Q3: Can I subject 6-Thio-GDP solutions to multiple freeze-thaw cycles?
A3: It is recommended to avoid multiple freeze-thaw cycles. Aliquoting the 6-Thio-GDP solution into single-use volumes upon receipt is the best practice to maintain its integrity.
Q4: What are the primary degradation pathways for 6-Thio-GDP in solution?
A4: The primary degradation pathways for 6-Thio-GDP in aqueous solutions include oxidation of the thiol group and hydrolysis. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. Hydrolysis can occur at the phosphate (B84403) bonds or involve deamination of the guanine (B1146940) base, a process that can be influenced by pH.
Q5: How can I prevent the oxidation of the thiol group in my 6-Thio-GDP solution?
A5: To prevent oxidation, it is highly recommended to include a reducing agent, such as dithiothreitol (B142953) (DTT), in your experimental buffers. A final DTT concentration of 1-10 mM is typically sufficient to maintain the reduced state of the thiol group.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 6-Thio-GDP due to improper storage or handling. | 1. Confirm that the 6-Thio-GDP solution has been stored at -70°C and aliquoted to avoid freeze-thaw cycles. 2. Prepare fresh dilutions for each experiment. 3. Include a reducing agent like DTT (1-10 mM) in your buffers to prevent oxidation.[4] |
| Low or no activity in GTPase assays | Loss of 6-Thio-GDP potency due to degradation. | 1. Verify the age of the 6-Thio-GDP stock solution; its shelf life is typically 12 months when stored correctly.[2][5] 2. Analyze the purity of the 6-Thio-GDP solution using HPLC to check for degradation products. 3. Prepare fresh 6-Thio-GDP solutions from a new vial for critical experiments. |
| Precipitate formation in the solution | The solution may have become too concentrated during storage, or the compound has degraded. | 1. Briefly centrifuge the vial before use to pellet any precipitate.[2][5] 2. Use the supernatant for your experiment, and consider re-evaluating the concentration. 3. If significant precipitation is observed, it is best to use a fresh vial. |
Data on Stability of Thiopurine Metabolites
The following table summarizes the stability of 6-thioguanine (B1684491) nucleotides (6-TGNs), a class of molecules that includes 6-T-GDP, under various storage conditions. This data provides a general guideline for the stability of this compound.
| Storage Temperature | Duration | Stability |
| 25°C | 4 hours | Stable[1] |
| 4°C | 4 hours | Stable[1] |
| 4°C (in whole blood) | 4 days | ~20% decrease[1] |
| -20°C | 180 days | ~30% decrease[1] |
| -70°C | 6 months | Stable[1] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Degradation
This protocol outlines a method to assess the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Ion-pairing reagent (e.g., tetrabutylammonium) in a suitable buffer
-
Potassium permanganate (B83412) (for derivatization)
Procedure:
-
Prepare aliquots of your this compound solution in the desired buffer conditions (e.g., varying pH, temperature).
-
At specified time points, take a sample from each aliquot.
-
Proteins, if present, should be precipitated using a mixture of dichloromethane (B109758) and methanol.
-
Derivatize the thioguanine nucleotides with potassium permanganate.
-
Inject the prepared sample into the HPLC system.
-
Separate the analytes using a reversed-phase C18 column with an ion-pairing mobile phase.
-
Detect the separated compounds using a UV detector.
-
Quantify the amount of intact this compound and any degradation products by comparing peak areas to a standard curve.
This protocol is adapted from a method for analyzing thiopurine metabolites.[6]
Protocol 2: Stabilization of this compound with Dithiothreitol (DTT)
This protocol describes how to use DTT to maintain the reduced state of the thiol group in this compound for experimental use.
Materials:
-
This compound solution
-
Dithiothreitol (DTT)
-
Experimental buffer (pH 7.1-8.0 for optimal DTT activity)[4]
Procedure:
-
Prepare your experimental buffer at the desired pH (ideally between 7.1 and 8.0 for DTT stability and activity).[4]
-
Just before use, add DTT to your experimental buffer to a final concentration of 1-10 mM.[4]
-
Add the this compound to the DTT-containing buffer to the desired final concentration for your experiment.
-
Proceed with your experiment immediately. For longer incubations, the stability of DTT itself should be considered, as it has a limited half-life in solution.
Visualizations
Signaling Pathway of Rac1 Inhibition by this compound
Caption: Inhibition of the Rac1 signaling pathway by 6-Thio-GDP.
Experimental Workflow for a Rac1 Activity Assay
Caption: Workflow for assessing Rac1 activity using a pulldown assay.
Logical Diagram of Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound in solution.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thio-GDP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 6-Thio-GTP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming GTP/GDP Assay Interference
This technical support center provides troubleshooting guidance for researchers encountering common issues with GTPase activity and nucleotide binding assays. The information is presented in a direct question-and-answer format to help you quickly identify and resolve specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Signal Issues
-
Q1: Why am I getting no signal or a very weak signal in my GTPase assay?
A1: Low or absent signal can stem from several factors, from reagent quality to procedural errors. Here’s a checklist to diagnose the problem:
-
Inactive Protein: Your GTPase or its regulatory proteins (GEFs, GAPs) may be inactive or degraded. Verify protein integrity and activity using a control experiment with known active protein. For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Incorrect Buffer Composition: The assay buffer is critical for GTPase activity. Ensure the pH, salt concentration, and magnesium ion (Mg²⁺) concentration are optimal for your specific GTPase. Mg²⁺ is a crucial cofactor for most GTPases.
-
Sub-optimal Reagent Concentrations: Titrate the concentrations of your GTPase, GEF/GAP, and the nucleotide (GTP/GDP) to find the optimal stoichiometric balance for a robust signal.
-
Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed. Optimize the incubation time by performing a time-course experiment.
-
For Pull-Down Assays: Ensure you are using a sufficient amount of lysate, as the active form of a GTPase is often a small fraction of the total protein. It's also recommended to first perform a Western blot on the lysate to confirm the presence of the target GTPase before the pull-down.
-
-
Q2: My fluorescence-based assay is showing high background. What are the common causes and solutions?
A2: High background in fluorescence assays can mask the specific signal. Here are common causes and how to address them:
-
Autofluorescence: Some biological samples have intrinsic fluorescence. Include an unstained control to quantify the level of autofluorescence. If it's significant, consider using a fluorophore with a different excitation/emission spectrum.
-
Excess Fluorophore-Labeled Nucleotide: Unbound fluorescent nucleotide contributes to high background. In assays like the BODIPY-GDP exchange assay, it's crucial to use an appropriate ratio of fluorescent nucleotide to GTPase to minimize background from free fluorophore.
-
Non-Specific Binding: The fluorescent probe may be binding non-specifically to other components in your sample or to the microplate wells. To mitigate this, include a mild non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer and consider using non-binding surface plates.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination that might fluoresce.
-
2. Sample-Related Interference
-
Q3: My sample contains detergents from the lysis buffer. How can this affect my assay and how do I remove them?
A3: Detergents are essential for cell lysis and protein solubilization but can interfere with GTPase assays in several ways: by denaturing proteins, altering protein-protein interactions, or directly inhibiting enzyme activity.
-
Mechanism of Interference: Ionic detergents like SDS are generally harsh and can denature proteins. Non-ionic detergents like Triton X-100 or NP-40 are milder but can still interfere, for example, by affecting the linearity of dye-based protein quantification assays. The choice of detergent and its concentration is critical and should be optimized for your specific assay.
-
Removal Methods:
-
Protein Precipitation: This is a common and effective method. Trichloroacetic acid (TCA) or acetone (B3395972) precipitation can be used to pellet the protein, and the detergent-containing supernatant is then discarded.
-
Size-Exclusion Chromatography: Spin columns or other forms of size-exclusion chromatography can efficiently separate proteins from smaller molecules like detergents.
-
Dialysis: Dialysis is effective for removing detergents with a high critical micelle concentration (CMC).
-
-
-
Q4: Can reducing agents in my sample buffer interfere with the assay?
A4: Yes, reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) are often included in lysis buffers to prevent protein oxidation but can interfere with certain assay formats.
-
Mechanism of Interference: Reducing agents can interfere with assays that involve redox reactions or rely on the stability of certain reagents. For example, they can interfere with copper-based protein assays like the Lowry and BCA assays. Their impact on enzyme activity can be target-dependent, and in some cases, they can alter the potency of inhibitor compounds.
-
Troubleshooting:
-
If a reducing agent is necessary during purification, consider removing it before the assay using dialysis or a desalting column.
-
Alternatively, use an assay format that is compatible with reducing agents. Some commercial assay kits are specifically designed to be resistant to common concentrations of these agents.
-
-
-
Q5: What other common substances in my sample could be causing interference?
A5: Several other substances can interfere with GTPase assays. Below is a table summarizing common interferents and recommended removal methods.
| Interfering Substance | Mechanism of Interference | Recommended Removal Method(s) |
| High Salt Concentrations | Can disrupt protein structure and protein-protein interactions, leading to inhibition or altered activity. | Dialysis, Size-Exclusion Chromatography (Desalting Columns) |
| Chaotropic Agents (e.g., Urea, Guanidine HCl) | Denature proteins by disrupting hydrogen bonds. | Dialysis, Protein Precipitation (TCA/Acetone) |
| Nucleic Acids | Increase sample viscosity and can interfere with protein interactions and gel electrophoresis. | Enzymatic digestion (DNase/RNase), Shearing (sonication) |
| Phenolic Compounds (in plant samples) | Can modify and precipitate proteins through oxidative reactions. | Use of reductants during extraction, precipitation, or addition of polyvinylpyrrolidone (B124986) (PVP) to the extraction buffer. |
| EDTA | Chelates Mg²⁺, which is an essential cofactor for GTPase activity. | Add excess Mg²⁺ to the assay buffer or remove EDTA via dialysis/desalting. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation for Sample Cleanup
This protocol is effective for concentrating protein samples while removing interfering substances like detergents and salts.
-
Transfer your protein sample (e.g., 100 µL) to a microcentrifuge tube.
-
Add an equal volume of 20% (w/v) TCA.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant without disturbing the protein pellet.
-
Add 500 µL of ice-cold acetone to wash the pellet. This helps to remove residual TCA.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the acetone and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a suitable assay buffer.
Protocol 2: BODIPY-FL-GDP Exchange Assay for GEF Activity
This fluorescence-based assay measures the ability of a Guanine Nucleotide Exchange Factor (GEF) to catalyze the exchange of fluorescently labeled GDP for unlabeled GTP on a small GTPase.
Materials:
-
Purified GTPase (e.g., Rac1, RhoA)
-
Purified GEF
-
BODIPY-FL-GDP
-
GTP solution (10 mM)
-
Exchange Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
384-well black, flat-bottom plate
Procedure:
-
Load GTPase with BODIPY-FL-GDP:
-
In a microcentrifuge tube, mix the GTPase with a 4-fold molar excess of BODIPY-FL-GDP in exchange buffer containing 2 mM EDTA instead of MgCl₂.
-
Incubate for 1 hour at room temperature, protected from light. The EDTA facilitates nucleotide exchange.
-
-
Stop Loading Reaction:
-
Add MgCl₂ to a final concentration of 10 mM to stop the loading reaction.
-
-
Set up Assay Plate:
-
Add the BODIPY-FL-GDP-loaded GTPase to the wells of the 384-well plate.
-
Add the GEF protein at various concentrations to the appropriate wells. Include a no-GEF control.
-
-
Initiate Exchange Reaction:
-
Add unlabeled GTP to a final concentration of 100 µM to all wells to start the exchange reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 30 seconds for 30-60 minutes using a plate reader (Excitation: ~488 nm, Emission: ~515 nm).
-
A decrease in fluorescence indicates the displacement of BODIPY-FL-GDP by GTP, which is a measure of GEF activity.
-
Visualizations
Caption: The GTPase cycle, illustrating the transition between the inactive GDP-bound state and the active GTP-bound state, regulated by GEFs and GAPs.
Caption: A decision-tree workflow for troubleshooting common GTPase assay problems.
Caption: A generalized experimental workflow for a typical GTPase activity assay.
Technical Support Center: Optimization of 6-T-GDP Extraction from Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and quantification of 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) from cells.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful this compound extraction?
A1: The most critical factor is the immediate and effective quenching of metabolic activity and prevention of nucleotide degradation upon cell harvesting. This compound and other thiopurine nucleotides are susceptible to enzymatic degradation. Therefore, rapid inactivation of cellular enzymes is paramount for accurate quantification. This is typically achieved by using ice-cold reagents and rapid cell lysis procedures.
Q2: Which cell lysis method is recommended for this compound extraction?
A2: Perchloric acid (PCA) extraction is a widely used and effective method for lysing cells and deproteinizing the sample for nucleotide analysis.[1][2][3][4] An alternative is acetonitrile (B52724) (ACN) extraction, which can also yield good recovery of nucleotides and is less harsh than PCA.[3] The choice between these methods may depend on the specific cell type and downstream analytical technique.
Q3: How should I store my cell pellets and lysates to ensure this compound stability?
A3: For optimal stability, cell pellets should be snap-frozen in liquid nitrogen immediately after harvesting and washing, and then stored at -80°C until extraction. Cell lysates, particularly after deproteinization, should be kept on ice and processed as quickly as possible. For longer-term storage of lysates, it is recommended to store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of nucleotides.
Q4: What are the expected intracellular concentrations of this compound?
A4: Intracellular concentrations of 6-thioguanine (B1684491) nucleotides (6-TGNs), which include 6-T-GMP, this compound, and 6-T-GTP, can vary significantly depending on the cell type, the concentration of the parent drug (e.g., azathioprine, 6-mercaptopurine, or 6-thioguanine), and the individual cell's metabolic activity. The following table summarizes some reported concentrations of total 6-TGNs in different cell types. Note that data for this compound alone is limited, and these values represent the total pool of 6-thioguanine nucleotides.
Data Presentation: Intracellular 6-Thioguanine Nucleotide (6-TGN) Concentrations
| Cell Type | Drug Administered | Mean 6-TGN Concentration (pmol/8x10^8 cells) | Reference |
| Red Blood Cells (IBD patients) | Azathioprine/6-Mercaptopurine | 235 - 450 (therapeutic range) | |
| Red Blood Cells (ALL patients) | 6-Mercaptopurine | Median: 144 (Range: <60 - 833) | |
| Red Blood Cells (Connective tissue disease) | Azathioprine | Median: 95 nmol/mmol hemoglobin | |
| Leukemic Blasts (Children with ALL) | 6-Mercaptopurine | Varies significantly |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of this compound from Mammalian Cells
This protocol is adapted from methods for nucleotide extraction and is suitable for both suspension and adherent cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.4 M Perchloric Acid (PCA), ice-cold
-
3 M Potassium Bicarbonate (KHCO3), ice-cold
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C between washes. After the final wash, carefully aspirate and discard the supernatant.
-
Cell Lysis and Deproteinization:
-
Add 200 µL of ice-cold 0.4 M PCA to the cell pellet.
-
Vortex vigorously for 30 seconds to ensure complete lysis.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Neutralization:
-
Carefully transfer the supernatant (which contains the nucleotides) to a new pre-chilled microcentrifuge tube.
-
Add ice-cold 3 M KHCO3 dropwise while vortexing gently to neutralize the PCA. The endpoint is typically around pH 6-7. A brief effervescence will be observed.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate (B79767).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate salt.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the extracted this compound.
-
The sample is now ready for immediate analysis by HPLC or can be stored at -80°C.
-
Protocol 2: HPLC Analysis of this compound
This is a general guideline for the HPLC analysis of 6-thioguanine nucleotides. Method optimization will be required for specific instrumentation and columns.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Purospher RP-18e)
-
Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: Methanol (B129727)
-
This compound standard
Procedure:
-
Sample Preparation: If the sample was stored at -80°C, thaw it on ice. Centrifuge at high speed for 5 minutes to pellet any precipitates before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol in a phosphate buffer is commonly used. A typical starting condition could be 100% Mobile Phase A, with a linear gradient to increase the percentage of Mobile Phase B over time to elute the nucleotides.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 342 nm for 6-thioguanine nucleotides.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a this compound standard.
-
Quantify the amount of this compound in the cell extracts by comparing the peak area to the standard curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak | Inefficient cell lysis. | Ensure complete cell lysis by vigorous vortexing in PCA. For difficult-to-lyse cells, consider adding a freeze-thaw cycle before PCA addition. |
| Degradation of this compound. | Work quickly and keep samples on ice at all times. Use freshly prepared, ice-cold reagents. Avoid repeated freeze-thaw cycles of the lysate. | |
| Insufficient starting material. | Increase the number of cells used for extraction. | |
| Peak Tailing | Secondary interactions with the column. | Use a high-purity, end-capped C18 column. Adjust the mobile phase pH; a slightly acidic pH can sometimes reduce tailing of nucleotide peaks. |
| Column overload. | Dilute the sample and re-inject. Ensure the injection volume is appropriate for the column capacity. | |
| Contamination of the guard or analytical column. | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it. | |
| Poor Peak Resolution | Inappropriate mobile phase gradient. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Column degradation. | Replace the HPLC column. Column performance degrades over time, especially with complex biological samples. | |
| Variable Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Pump issues. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Ghost Peaks | Contamination from previous injections. | Run a blank gradient between samples. Ensure the column is adequately washed after each run. |
| Impurities in the mobile phase or reagents. | Use HPLC-grade solvents and high-purity reagents. Filter the mobile phase before use. |
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. Extraction of adenine nucleotides from cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide preparation from cells and determination of nucleotides by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmrprobe.org [nmrprobe.org]
troubleshooting low yield in 6-T-GDP synthesis
Welcome to the technical support center for the synthesis of 6-Thio-GDP (6-thioguanosine-5'-diphosphate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this crucial nucleotide analog.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in 6-T-GDP synthesis in a question-and-answer format, offering insights into both enzymatic and chemical synthesis routes.
Question 1: My this compound synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yield is a common issue in the synthesis of nucleotide analogs like this compound. The underlying causes can be broadly categorized into issues with starting materials, reaction conditions, and product degradation. A systematic approach to troubleshooting is recommended.
For Enzymatic Synthesis:
-
Enzyme Activity: The activity of the kinases used is paramount. Ensure that both the nucleoside kinase (for the first phosphorylation step) and the guanylate kinase (for the second phosphorylation step) are active and specific for their respective substrates.
-
ATP Regeneration System: If an ATP regeneration system (e.g., using pyruvate (B1213749) kinase or creatine (B1669601) kinase) is employed, ensure all components are active and at optimal concentrations.
-
Substrate Quality: The purity of the starting 6-thioguanosine (B559654) and ATP is critical. Impurities can inhibit enzymatic activity.
-
Reaction Buffer Conditions: The pH, temperature, and magnesium ion concentration of the reaction buffer must be optimal for the specific kinases being used.
For Chemical Synthesis:
-
Purity of Starting Materials: The 6-thioguanosine and phosphorylating agents must be of high purity and anhydrous.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Side reactions are common in chemical phosphorylation and need to be minimized through careful control of these parameters.
-
Protecting Groups: Inadequate protection of the sugar hydroxyl groups and the exocyclic amine of guanine (B1146940) can lead to a mixture of products and a low yield of the desired 5'-diphosphate.
Question 2: I am seeing multiple products in my reaction mixture besides this compound. What are these likely to be and how can I minimize them?
The presence of multiple products indicates either incomplete reaction, side reactions, or product degradation.
Common Byproducts in Enzymatic Synthesis:
-
6-Thioguanosine Monophosphate (6-TGMP): This indicates incomplete conversion of the monophosphate to the diphosphate (B83284). This could be due to low guanylate kinase activity, depletion of ATP, or suboptimal reaction conditions for the second phosphorylation step.
-
6-Thioguanosine Triphosphate (6-TGTP): Some kinases can further phosphorylate the diphosphate to the triphosphate. If 6-TGTP is a significant byproduct, consider using a more specific guanylate kinase or optimizing the reaction time.
Common Byproducts in Chemical Synthesis:
-
Unreacted 6-Thioguanosine and 6-TGMP: Incomplete reaction is a common cause of low yields.
-
Regioisomers: Phosphorylation at the 2'- or 3'-hydroxyl groups of the ribose sugar can occur if these positions are not properly protected.
-
Cyclic Phosphates: Intramolecular cyclization can occur, especially under harsh reaction conditions.
-
Degradation Products: The purine (B94841) ring can be susceptible to degradation under strongly acidic or basic conditions.
Strategies to Minimize Byproducts:
-
Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC or TLC to stop the reaction at the optimal time point.
-
Enzyme/Reagent Ratios: Carefully optimize the ratios of enzymes to substrates (enzymatic) or phosphorylating agents to the nucleoside (chemical).
-
Purification of Intermediates: In a multi-step synthesis, purifying the intermediate (6-TGMP) before the second phosphorylation can improve the final product purity and yield.
Question 3: What are the recommended methods for purifying this compound?
The high polarity of this compound makes its purification challenging. The most effective methods are chromatographic.
-
Anion-Exchange Chromatography (AEX-HPLC): This is the most common and effective method for separating nucleotides based on their negative charge. A salt gradient (e.g., with triethylammonium (B8662869) bicarbonate or ammonium (B1175870) formate) is used for elution. The elution order is typically 6-TGMP, followed by 6-TGDP, and then 6-TGTP.
-
Reversed-Phase Ion-Pairing HPLC (RP-IP-HPLC): This technique can also be used for the purification of nucleotides. An ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) is added to the mobile phase to increase the retention of the highly polar nucleotides on a C18 column.
Troubleshooting Purification:
-
Poor Resolution: Optimize the gradient slope in AEX-HPLC or the concentration of the ion-pairing agent in RP-IP-HPLC.
-
Peak Tailing: This can be due to secondary interactions with the column matrix. Ensure the pH of the mobile phase is appropriate and consider using a different column.
-
Co-elution with ATP/ADP: If ATP and its hydrolysis product ADP are present in the reaction mixture, they can co-elute with the desired product. It is advisable to remove excess ATP before the final purification step, for example, by enzymatic degradation.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the enzymatic synthesis of nucleotide diphosphates. Specific values for this compound synthesis may require empirical determination.
| Parameter | Typical Range | Considerations |
| pH | 7.0 - 8.5 | Dependent on the specific kinases used. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme instability. |
| Magnesium Chloride (MgCl₂) Concentration | 1 - 10 mM | Mg²⁺ is a crucial cofactor for most kinases. The optimal concentration is often slightly in molar excess over the total nucleotide concentration. |
| ATP Concentration | 1 - 5 mM | A sufficient supply of the phosphate (B84403) donor is essential. An ATP regeneration system is often recommended for larger-scale synthesis. |
| Enzyme Concentration | 0.1 - 1.0 U/mL | The optimal concentration should be determined empirically for each kinase. |
| Incubation Time | 1 - 6 hours | Reaction progress should be monitored to determine the optimal time for quenching the reaction. |
Experimental Protocols
Enzymatic Synthesis of this compound
This two-step enzymatic protocol involves the initial phosphorylation of 6-thioguanosine to 6-TGMP, followed by the phosphorylation of 6-TGMP to 6-TGDP.
Step 1: Synthesis of 6-Thioguanosine Monophosphate (6-TGMP)
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM 6-thioguanosine
-
15 mM ATP
-
15 mM MgCl₂
-
-
Enzyme Addition: Add a suitable nucleoside kinase (e.g., deoxynucleoside kinase from Drosophila melanogaster) to a final concentration of 0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of 6-TGMP by HPLC.
-
Reaction Quenching: Once the reaction is complete, quench it by heating at 95°C for 5 minutes.
-
Purification (Optional): The 6-TGMP can be purified by anion-exchange chromatography before proceeding to the next step.
Step 2: Synthesis of 6-Thioguanosine Diphosphate (6-TGDP)
-
Reaction Mixture Preparation: To the solution containing 6-TGMP (either the quenched reaction mixture from Step 1 or the purified product), add:
-
Additional ATP to a final concentration of 15 mM
-
Additional MgCl₂ to a final concentration of 15 mM
-
An ATP regeneration system (e.g., pyruvate kinase and phosphoenolpyruvate) can be included to maintain high ATP levels.
-
-
Enzyme Addition: Add guanylate kinase to a final concentration of 0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of 6-TGDP by HPLC.
-
Reaction Quenching: Quench the reaction by heating at 95°C for 5 minutes.
-
Purification: Purify the 6-TGDP from the reaction mixture using anion-exchange HPLC.
Chemical Synthesis of this compound
This is a two-step chemical phosphorylation of 6-thioguanosine. Note: This approach is generally more challenging than the enzymatic route and may require the use of protecting groups for higher yields and purity. The following is a simplified protocol without protecting groups, which is likely to result in a mixture of products and a low yield of the desired compound.
Step 1: Synthesis of 6-Thioguanosine Monophosphate (6-TGMP)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-thioguanosine in anhydrous trimethyl phosphate.
-
Phosphorylation: Cool the suspension to 0°C and add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at 0°C for 2-4 hours.
-
Quenching: Quench the reaction by slowly adding a solution of triethylammonium bicarbonate (TEAB) or sodium bicarbonate.
-
Purification: Purify the 6-TGMP by anion-exchange chromatography.
Step 2: Synthesis of 6-Thioguanosine Diphosphate (6-TGDP)
The chemical conversion of a nucleoside monophosphate to a diphosphate is a complex procedure often involving the activation of the monophosphate followed by reaction with inorganic phosphate. One possible approach involves the following steps:
-
Activation: Activate the 6-TGMP (as its triethylammonium salt) with a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a more modern activating agent in an anhydrous solvent like pyridine (B92270) or DMF.
-
Reaction with Phosphate: React the activated 6-TGMP with a salt of inorganic pyrophosphate.
-
Purification: Purify the resulting 6-TGDP by anion-exchange chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Technical Support Center: 6-Thioguanosine-5'-O-diphosphate (6-thio-GDP)
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 6-Thioguanosine-5'-O-diphosphate (6-thio-GDP) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 6-thio-GDP?
A1: The main factors contributing to the degradation of 6-thio-GDP are elevated temperatures, suboptimal pH conditions, and oxidation of the thiol group. Exposure to light, particularly UVA, can also promote oxidation. In biological samples, enzymatic degradation by nucleotidases can also occur.
Q2: What are the recommended storage conditions for 6-thio-GDP?
A2: For long-term stability, 6-thio-GDP solutions should be stored at -80°C.[1] For short-term storage, -20°C is acceptable, although some degradation may occur over extended periods. It is crucial to minimize freeze-thaw cycles.
Q3: What is the optimal pH range for handling 6-thio-GDP solutions?
A3: 6-thio-GDP is most stable in slightly acidic to neutral pH, ideally around pH 7.5.[2][3][4] Alkaline solutions can lead to slow decomposition of thiopurines.[1]
Q4: Can I work with 6-thio-GDP at room temperature?
A4: While short-term exposure to ambient temperatures (up to one week, cumulative) may be possible, it is strongly recommended to keep 6-thio-GDP on ice during experiments to minimize degradation.[2][3]
Q5: What are the common degradation products of 6-thio-GDP?
A5: Degradation can occur through two primary pathways:
-
Hydrolysis: The diphosphate (B83284) chain can be hydrolyzed, leading to the formation of 6-Thioguanosine-5'-O-monophosphate (6-thio-GMP) and inorganic phosphate.
-
Oxidation: The 6-thio group is susceptible to oxidation, which can result in the formation of 6-thioguanosine-5'-O-diphosphate-sulfinate and further to 6-thioguanosine-5'-O-diphosphate-sulfonate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of 6-thio-GDP | Degradation due to improper storage or handling. | - Ensure storage at -80°C for long-term use. - Minimize freeze-thaw cycles by aliquoting the stock solution. - Keep the compound on ice during all experimental procedures. |
| Inconsistent experimental results | Partial degradation of 6-thio-GDP between experiments. | - Prepare fresh working solutions from a frozen stock for each experiment. - Use a stabilizing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 1-10 mM in your buffers, especially if the experiment is lengthy or involves multiple steps at temperatures above freezing.[5] |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., 6-thio-GMP, oxidized forms). | - Confirm the identity of the unexpected peaks by mass spectrometry. - If oxidation is suspected, ensure all solutions are deoxygenated and consider working in an inert atmosphere. Protect samples from light. |
| Precipitation of the compound upon thawing | Poor solubility at lower temperatures or pH changes. | - Ensure the buffer composition and pH are optimal (around 7.5). - Gently vortex the solution to redissolve the precipitate. A brief, gentle warming to room temperature may be necessary, but prolonged exposure should be avoided. |
Quantitative Data on Stability
The following table summarizes the stability of 6-thioguanine (B1684491) nucleotides (a mixture including 6-thio-GDP) under various conditions. This data is derived from studies on biological samples and provides a general indication of stability.
| Storage Condition | Matrix | Duration | Degradation |
| -20°C | Red Blood Cell Lysates | 180 days | ~30% decrease in 6-thioguanine nucleotides.[6] |
| -70°C | Red Blood Cell Lysates | 180 days | ~5% decrease in 6-thioguanine nucleotides.[6] |
| 4°C | Whole Blood | 4 days | ~20% decrease in 6-thioguanine nucleotides.[6] |
| Room Temperature (25°C) | Preprocessed RBC samples | 4 hours | Stable.[6] |
| 4°C | Preprocessed RBC samples | 4 hours | Stable.[6] |
Experimental Protocols
Protocol for Preparation and Storage of 6-thio-GDP Stock Solution
-
Reconstitution: Reconstitute lyophilized 6-thio-GDP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the desired concentration (e.g., 10 mM).
-
Aliquotting: Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
-
Handling: When needed, thaw a single aliquot on ice. Keep the solution on ice throughout the experiment. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Potential degradation pathways of 6-thio-GDP.
Caption: Recommended workflow for handling 6-thio-GDP.
References
- 1. researchgate.net [researchgate.net]
- 2. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
addressing variability in 6-T-GDP measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in 6-thio-GDP (6-T-GDP) measurement, a critical component in drug development and research involving GTPases.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound binding assays?
A1: Variability in this compound binding assays can arise from several factors. Key sources include intra- and inter-patient tissue heterogeneity, as well as experimental procedures.[1] However, with highly reproducible platforms like Affymetrix arrays, variability from laboratory procedures or different arrays is often a minor factor.[1] For GTPase activity assays, the cycling between GDP and GTP bound states is a crucial point of regulation and a potential source of variability if not properly controlled.[2]
Q2: How can I quantify the amount of GDP and GTP bound to my GTPase of interest?
A2: A reliable method for quantifying GDP and GTP bound to small GTPases is the use of ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This method allows for the direct quantification of picomolar levels of GDP and GTP. The protocol involves immunopurification of the tagged protein from cell lysates, followed by heat denaturation to release the bound guanine (B1146940) nucleotides for HPLC analysis.[3] Another established method involves HPLC separation of radiolabeled nucleotides, such as [³²P]-labelled GDP/GTP, which also allows for quantitative determination.[4]
Q3: What are some common methods to measure GDP/GTP exchange for Rho family GTPases?
A3: In vitro fluorescence assays are commonly used to measure GDP/GTP exchange. These assays often utilize fluorescent GDP analogs like mant-GDP or BODIPY-FL-GDP. The principle behind these assays is the change in fluorescence intensity or polarization upon the exchange of the fluorescently labeled GDP for unlabeled GTP. Protein pull-down assays can assess the relative activation of the GTPase, but fluorescence-based methods are generally more robust and reproducible for quantifying GEF activity.
Q4: My fluorescent signal is low in my mant-GDP dissociation assay. What could be the issue?
A4: A low fluorescent signal in a mant-GDP dissociation assay could indicate a low affinity of your protein for GDP. In such cases, it is advisable to use mant-GTP instead of mant-GDP to first test the loading efficiency before proceeding with the dissociation assay. Ensure that there is a significant difference (preferably more than 20 times the standard deviation) between the buffer and the GTP/GDP samples to proceed with data analysis.
Troubleshooting Guide
High Inter-Assay or Inter-Patient Variability
Problem: You are observing significant differences in your this compound measurements between different experimental runs or different patient samples.
Possible Causes & Solutions:
| Cause | Solution |
| Tissue Heterogeneity | For patient-derived samples, be aware that intra-patient tissue heterogeneity can be a significant source of variability. Whenever possible, use well-characterized and homogenous samples. Consider using mixed samples from different regions of the same biopsy to average out this variability. |
| Inter-Patient Variability (e.g., SNP noise) | Genetic differences between patients can lead to variations in protein expression and function. Stratify your patient samples based on relevant genetic markers if known. Increase the sample size to ensure statistical power. |
| Inconsistent Sample Preparation | Variations in sample lysis, protein extraction, or storage can introduce variability. Standardize your sample preparation protocol and ensure all samples are treated identically. Use fresh protease inhibitors in your lysis buffer. |
| Reagent Variability | Batch-to-batch variation in reagents, especially this compound, can affect results. Qualify new batches of critical reagents against a known standard before use. |
Low Signal-to-Noise Ratio in Fluorescence-Based Assays
Problem: The fluorescence signal from your assay is weak and difficult to distinguish from the background noise.
Possible Causes & Solutions:
| Cause | Solution |
| Low Protein Concentration or Activity | The concentration of your GTPase or its exchange factor (GEF) may be too low. Titrate the concentration of your GTPase and GEF to find the optimal concentrations that produce a robust signal. |
| Suboptimal Buffer Conditions | The pH, salt concentration, or presence of detergents in your assay buffer can affect protein activity and fluorescence. Optimize the buffer composition. For example, a common exchange buffer is 20 mM Hepes pH 7.25, 150 mM KCl, 5% glycerol, 1 mM DTT, and 0.01% Triton X-100. |
| Degradation of Fluorescent Nucleotide | Fluorescent analogs like BODIPY-FL-GDP can be sensitive to light and temperature. Protect your fluorescent reagents from light and store them at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Incorrect Instrument Settings | The excitation and emission wavelengths or the gain settings on your fluorescence plate reader may not be optimal. Consult the specifications of your fluorescent probe and optimize the reader settings accordingly. For mant-GDP, typical excitation/emission wavelengths are 360 nm/440 nm. |
Inconsistent Results in HPLC-Based Quantification
Problem: You are getting inconsistent peak areas or retention times in your HPLC analysis of guanine nucleotides.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Nucleotide Elution | The bound nucleotides may not be completely released from the GTPase before injection. Ensure complete denaturation of the protein by heating to release the bound nucleotides. |
| Nucleotide Degradation | GTP is susceptible to hydrolysis to GDP. Keep samples on ice and process them quickly. If storing GTP solutions, keep them on ice or at -80°C to prevent degradation. |
| Column Inefficiency | The HPLC column may be degrading or contaminated. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Mobile Phase Issues | Inconsistent mobile phase composition can lead to variable retention times. Prepare fresh mobile phase for each run and ensure it is properly degassed. A typical mobile phase for guanine nucleotide separation is a mix of 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium (B224687) bromide, pH 6.4, and 7.5% acetonitrile. |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Assay for GDP/GTP Exchange
This protocol is adapted from a method for measuring GEF activity for Rho family GTPases using BODIPY-FL-GDP.
-
Protein Preparation: Thaw aliquots of purified GTPase (e.g., Rac1, RhoA) and GEF on ice. Centrifuge at 15,000 rpm for 10 minutes to remove any aggregates.
-
Loading with Fluorescent GDP: In a 96-well plate, load the GTPase with a fluorescent GDP analog. For example, incubate 12.8 µM of the GTPase with 3.2 µM BODIPY-FL-GDP in 1x exchange buffer (20 mM Hepes pH 7.25, 150 mM KCl, 5% glycerol, 1 mM DTT, and 0.01% Triton X-100) with 2 mM EDTA. The total volume per reaction can be 25 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Initiate Exchange Reaction: Add the GEF protein to the wells at a specific concentration.
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence in a plate reader as the GEF catalyzes the exchange of BODIPY-FL-GDP for unlabeled GTP.
Protocol 2: Quantification of Ras-Bound GDP/GTP by HPLC
This protocol is based on a method for quantifying radiolabeled guanine nucleotides bound to Ras.
-
Cell Permeabilization and Labeling:
-
Seed serum-starved cells (e.g., HeLa or MEF) in 6-well plates.
-
Replace the medium with 0.6 ml/well of pre-warmed permeabilization solution (50 mM Hepes, pH 7.5, 107 mM potassium glutamate, 23 mM NaCl, 3 mM MgCl₂, 0.1 mM CaCl₂, 1 mM EGTA, 2 mM Dithiothreitol, 1 mM ATP).
-
Supplement the solution with 15 unit/ml streptolysin O (SLO) and 9 MBq [α-³²P]GTP.
-
-
Immunoprecipitation:
-
After stimulation/treatment, lyse the cells and immunoprecipitate the Ras protein.
-
Wash the immunoprecipitates six times with 1 ml of ice-cold washing solution (50 mM Hepes, pH 7.5, 500 mM NaCl, 5 mM MgCl₂, 0.1% Triton X-100, and 0.005% SDS).
-
-
Nucleotide Elution: Elute the Ras-bound nucleotides from the immunoprecipitates.
-
HPLC Analysis:
-
Analyze the eluted nucleotides using an ion-pair, reverse-phase HPLC procedure with a C18 analytical column.
-
The mobile phase can be a mixture of 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium bromide, pH 6.4, and 7.5% acetonitrile.
-
Detect and quantify the radiolabeled GDP and GTP peaks.
-
Visualizations
Caption: General experimental workflow for this compound measurement.
Caption: A logical troubleshooting flowchart for this compound measurement issues.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Sensitive 6-T-GDP Detection
Welcome to the technical support center for the sensitive detection of 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of this critical thiopurine metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for sensitive this compound detection?
The primary methods for sensitive and specific detection of this compound and other thioguanine nucleotides (TGNs) include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Fluorescence-based assays using specific biosensors are also employed for real-time measurements of GDP, which can be adapted for this compound.[6]
Q2: Why is it important to measure this compound and other 6-TGNs?
Measuring 6-thioguanine (B1684491) nucleotides (6-TGNs), including this compound and 6-thioguanosine triphosphate (6-TGTP), is crucial for therapeutic drug monitoring (TDM) in patients treated with thiopurine drugs like azathioprine (B366305) and mercaptopurine.[7] These metabolites are associated with both the therapeutic efficacy and potential toxicity of the treatment. Monitoring their levels helps in optimizing dosage to maximize immunosuppressive effects while minimizing adverse events like myelotoxicity.[7][8]
Q3: What is the established therapeutic range for 6-TGNs?
The widely accepted therapeutic range for total 6-TGN levels in red blood cells (RBCs) is typically between 230 and 450 pmol/8 x 10⁸ RBCs.[7] Levels below this range may indicate non-adherence or under-dosing, while levels above this range are associated with an increased risk of myelotoxicity.[7] However, it's important to note that the specific therapeutic window can vary depending on the analytical method used.[8]
Q4: What is the significance of the 6-TGDP/6-TGTP ratio?
Elevated levels of 6-TGDP relative to 6-TGTP have been associated with a poorer response to azathioprine therapy in some patients with Crohn's disease.[9] It is suggested that TGDP levels greater than 15% of the total 6-TGN levels may be a useful surrogate marker to predict a poor response.[9] Therefore, methods that can differentiate between the di- and tri-phosphate forms are valuable.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[10][11] 2. Inappropriate mobile phase pH.[12] 3. Interaction with active silanols on the column.[12] 4. Column overload. | 1. Use a guard column and/or replace the analytical column.[10] 2. Adjust the mobile phase pH to ensure analytes are in a single ionic form.[12] 3. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase.[12] 4. Reduce the sample injection volume or dilute the sample. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.[10][13] 2. Temperature fluctuations.[13] 3. Pump malfunction or air bubbles in the system.[13][14] 4. Column not properly equilibrated.[13] | 1. Prepare fresh mobile phase and ensure proper mixing.[13] 2. Use a column oven to maintain a constant temperature.[13] 3. Degas the mobile phase and purge the pump.[13][14] 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection.[13] |
| Low Signal or No Peaks | 1. Sample degradation. 2. Incorrect wavelength settings on the UV detector. 3. Issues with the autosampler or injector. 4. Detector lamp failure.[14] | 1. Ensure proper sample handling and storage (on ice and protected from light). 2. Verify the detector is set to the correct wavelength for 6-thioguanine (around 342 nm).[15] 3. Check for clogs or leaks in the injection system. 4. Check the lamp status and replace if necessary.[14] |
| High Background Noise | 1. Contaminated mobile phase or system.[13] 2. Air bubbles in the detector.[13] 3. Detector cell contamination.[13] | 1. Use high-purity solvents and filter the mobile phase. Flush the system.[13] 2. Purge the system to remove air bubbles.[13] 3. Clean the detector flow cell according to the manufacturer's instructions.[13] |
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Ion suppression from matrix components.[1] 2. Inefficient ionization. 3. Sample degradation. 4. Incorrect mass transition settings. | 1. Improve sample cleanup (e.g., solid-phase extraction). Use an isotope-labeled internal standard to compensate for matrix effects.[1] 2. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 3. Ensure proper sample storage and minimize freeze-thaw cycles. 4. Verify the precursor and product ion masses for 6-thioguanine and the internal standard. |
| High Background or Contamination | 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections. 3. In-source fragmentation. | 1. Use high-purity solvents and pre-cleaned labware. 2. Implement a robust wash cycle between samples. 3. Optimize source conditions to minimize fragmentation before the collision cell. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Unstable electrospray. | 1. Ensure precise and consistent pipetting and extraction steps. Use an internal standard. 2. Regularly perform system suitability tests and calibration. 3. Check for clogs in the ESI needle and ensure a stable spray. |
| Inaccurate Quantification | 1. Poor calibration curve. 2. Degradation of standards. 3. Errors in internal standard addition.[16][17] | 1. Prepare fresh calibration standards and ensure the curve covers the expected sample concentration range. Check for linearity (r > 0.99).[1] 2. Store stock solutions appropriately and prepare working standards fresh. 3. Use a consistent and accurate method for adding the internal standard to all samples and calibrators. |
Fluorescence-Based Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Low concentration of the target analyte. 2. Inactive or degraded biosensor/reagent.[18] 3. Suboptimal buffer conditions (pH, ionic strength).[6] 4. Quenching from sample matrix components. | 1. Concentrate the sample if possible. 2. Store biosensors and reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles.[18] 3. Optimize the assay buffer to ensure optimal performance of the biosensor.[6] 4. Perform a matrix effect study and dilute the sample if necessary. |
| High Background Fluorescence | 1. Autofluorescence from the sample matrix or plate. 2. Contamination of reagents or buffers. 3. Non-specific binding of the fluorescent probe. | 1. Use a plate with low autofluorescence (e.g., black plates). Subtract the background fluorescence from a blank sample. 2. Use high-purity reagents and solvents. 3. Include appropriate controls to assess non-specific binding. |
| Poor Assay Sensitivity | 1. Suboptimal concentration of the fluorescent probe or antibody.[18] 2. Incorrect excitation/emission wavelength settings. 3. Insufficient incubation time. | 1. Titrate the fluorescent probe and/or antibody to determine the optimal concentration for the desired assay window.[18] 2. Verify the instrument settings match the spectral properties of the fluorophore. 3. Optimize the incubation time to allow the binding reaction to reach equilibrium. |
Data Summary
Table 1: Therapeutic Ranges and Limits of Quantification for 6-Thioguanine Nucleotides (6-TGNs)
| Parameter | Value | Matrix | Method | Reference |
| Therapeutic Range (6-TGN) | 230 - 450 pmol/8 x 10⁸ cells | Red Blood Cells | HPLC-UV | [7] |
| Lower Limit of Quantification (LLOQ) for 6-TGN | 30 pmol/0.2 mL | Whole Blood | LC-MS/MS | [1] |
| LLOQ for 6-TG (as part of 6-TGN) | 0.2 µmol/L (~50 pmol/8 x 10⁸ cells) | Red Blood Cells | LC-MS/MS | [3] |
| LLOQ for 6-TGDP | 10 pmol/100 µL | Red Blood Cells | HPLC-Fluorescence | [9] |
| LLOQ for 6-TGTP | 25 pmol/100 µL | Red Blood Cells | HPLC-Fluorescence | [9] |
Table 2: Assay Precision for 6-TGN and 6-MMP by LC-MS/MS
| Analyte | Level | Intra-assay Imprecision (%CV) | Inter-assay Imprecision (%CV) | Reference |
| 6-TGN | Low, Medium, High | < 7.5% | < 7.5% | [1] |
| 6-MMP | Low, Medium, High | < 7.5% | < 7.5% | [1] |
Experimental Protocols
Protocol 1: Quantification of 6-TGN in Red Blood Cells by HPLC-UV
This protocol is a generalized procedure based on established methods.[4][15][19]
-
Sample Collection and RBC Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Place samples on ice immediately after collection.
-
Centrifuge at 160 g for 10 minutes at 4°C to separate plasma and buffy coat from RBCs.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet with an equal volume of saline and centrifuge again. Repeat this step twice.
-
After the final wash, lyse the RBCs with deionized water.
-
-
Acid Hydrolysis:
-
To 100 µL of RBC hemolysate, add 65 µL of 0.2 M dithiothreitol (B142953) (DTT) to protect the thiol groups.[4]
-
Add 100 µL of 70% perchloric acid (final concentration ~0.7 M) for deproteinization.[4][19]
-
Vortex the mixture for 30 seconds and centrifuge for 10 minutes at 4°C.
-
Transfer the acidic supernatant to a clean glass tube.
-
Heat the supernatant at 100°C for 60 minutes to hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine).[4][19]
-
-
HPLC Analysis:
-
After cooling, inject a 50 µL aliquot of the hydrolyzed sample into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 20 mmol/L, pH 6.8) with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate, mixed with a small percentage of an organic solvent like acetonitrile (B52724) (e.g., 84:16 v/v).[9]
-
Detection: UV detector set at approximately 342 nm for 6-thioguanine.[15]
-
Quantification: Create a standard curve using known concentrations of 6-thioguanine. Calculate the concentration of 6-TGN in the samples based on the standard curve, expressed as pmol/8 x 10⁸ RBCs.
-
Protocol 2: General Workflow for Fluorescence-Based GDP/6-T-GDP Exchange Assay
This protocol outlines a general workflow for a fluorescence-based guanine (B1146940) nucleotide exchange assay using a fluorescent GDP analog like MANT-GDP or BODIPY-FL-GDP.[20][21]
-
Preparation of Reagents:
-
Prepare an appropriate exchange buffer (e.g., 20 mM HEPES pH 7.25, 150 mM KCl, 5% glycerol, 1 mM DTT).[21]
-
Prepare stock solutions of the GTPase of interest, the fluorescent GDP analog, and non-fluorescent GTP.
-
-
Loading GTPase with Fluorescent GDP:
-
Incubate the purified GTPase with a molar excess of the fluorescent GDP analog in the exchange buffer containing EDTA to facilitate nucleotide exchange.[20][21]
-
Incubate at room temperature for approximately 1 hour, protected from light.[21]
-
Stop the loading reaction by adding an excess of MgCl₂ to stabilize the nucleotide binding.[20]
-
-
Fluorescence Measurement:
-
Transfer the reaction mixture to a 96-well or 384-well plate suitable for fluorescence measurements.
-
Measure the baseline fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Initiating the Exchange Reaction:
-
Initiate the nucleotide exchange by adding an excess of non-fluorescent GTP and the guanine nucleotide exchange factor (GEF) of interest.
-
Immediately begin monitoring the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.[21]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the initial rate of the reaction from the linear portion of the curve.
-
The rate of fluorescence decrease is proportional to the GEF activity.
-
Signaling Pathways and Workflows
Caption: Thiopurine metabolism pathway.
Caption: Thiopurine interference with Rac1 signaling.
Caption: General experimental workflow for this compound detection.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence detection of GDP in real time with the reagentless biosensor rhodamine–ParM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6‐thioguanine nucleotide monitoring in azathioprine and mercaptopurine monotherapy for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. realab.ua [realab.ua]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Common errors in mass spectrometry-based analysis of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 6-Thio-GDP
Welcome to the Technical Support Center for the chromatographic analysis of 6-Thio-GDP (6-Thioguanosine diphosphate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis of this and related thiopurine nucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the analysis of 6-T-GDP?
Poor resolution in the chromatographic analysis of this compound and other thiopurine nucleotides typically stems from issues related to the mobile phase, the column, or the sample itself. Key factors include:
-
Inappropriate mobile phase composition: Incorrect pH, buffer strength, or ion-pairing reagent concentration can lead to peak broadening and co-elution.
-
Column degradation: Loss of stationary phase, column contamination, or void formation can significantly impact separation efficiency.
-
Suboptimal flow rate or temperature: These parameters affect the kinetics of separation and need to be optimized for the specific column and analytes.
-
Sample overload: Injecting too much sample can lead to broad, asymmetric peaks.
Q2: How can I improve the separation of this compound from other thiopurine nucleotides like 6-T-GMP and 6-T-GTP?
Separating the mono-, di-, and triphosphate forms of 6-thioguanosine (B559654) requires careful method optimization, typically using ion-pair reversed-phase HPLC.[1] Key strategies include:
-
Optimizing the ion-pairing reagent concentration: Reagents like tetrabutylammonium (B224687) are used to enhance the retention and separation of these highly polar analytes.[1][2] The concentration of the ion-pairing reagent is a critical parameter to adjust for optimal resolution.
-
Adjusting the mobile phase pH and buffer concentration: The pH of the mobile phase affects the ionization state of the analytes and the stationary phase, influencing retention and selectivity.[3] A stable buffer system is crucial for reproducible results.
-
Fine-tuning the gradient elution profile: A shallow gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to resolve closely eluting nucleotide species.[4]
Q3: What type of HPLC column is best suited for this compound analysis?
Reversed-phase C18 columns are most commonly used for the analysis of thiopurine nucleotides. The choice of a specific C18 column can still impact the separation, so it is advisable to screen columns from different manufacturers to find the one that provides the best selectivity for your specific application.
Q4: My peaks for this compound are tailing. What can I do to improve peak shape?
Peak tailing for polar, acidic compounds like this compound on reversed-phase columns can be caused by several factors:
-
Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica (B1680970) support can interact with the analytes, causing tailing. Using an end-capped C18 column or adding a competing base to the mobile phase can mitigate this.
-
Inadequate buffering of the mobile phase: A mobile phase with insufficient buffering capacity can lead to pH gradients within the column, resulting in poor peak shape.
-
Column contamination: Build-up of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent or, if necessary, replacing it can resolve this issue.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Problem: Poor Resolution Between this compound and Other Analytes
| Potential Cause | Suggested Solution |
| Inadequate mobile phase composition | Optimize the concentration of the ion-pairing reagent (e.g., tetrabutylammonium). Adjust the pH and buffer strength of the aqueous mobile phase. |
| Suboptimal gradient profile | Employ a shallower gradient to increase the separation window between closely eluting peaks. |
| Incorrect column chemistry | Screen different C18 columns to find one with better selectivity for thiopurine nucleotides. |
| Elevated temperature | Lowering the column temperature can sometimes improve resolution, though it may increase analysis time. |
Problem: Broad or Tailing Peaks
| Potential Cause | Suggested Solution |
| Secondary silanol interactions | Use a well-end-capped C18 column. Consider adding a small amount of a competing amine to the mobile phase. |
| Insufficient mobile phase buffering | Ensure the buffer concentration is adequate (typically >25 mM) and the pH is stable. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column band broadening | Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Poorly equilibrated column | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Temperature fluctuations | Use a column oven to maintain a constant and stable temperature. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for the Separation of Thiopurine Nucleotides
This protocol is a general guideline based on published methods for the analysis of thiopurine nucleotides in biological matrices.
-
Sample Preparation (from Red Blood Cells):
-
Isolate red blood cells (RBCs) by centrifugation of whole blood.
-
Lyse the RBCs with a suitable lysis buffer.
-
Precipitate proteins using an agent like perchloric acid or a mixture of dichloromethane (B109758) and methanol.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
The supernatant can be directly injected or further processed depending on the specific requirements of the assay.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium bromide, pH 6.4).
-
Mobile Phase B: Organic modifier (e.g., acetonitrile or methanol).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time to achieve separation. The exact gradient profile will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm or 340 nm).
-
Visualizations
References
- 1. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validation & Comparative
Unveiling the Differential Impacts of 6-Thio-Guanosine Analogs on GTPase Function
A Comparative analysis of 6-thio-guanosine diphosphate (B83284) (6-T-GDP) and 6-thio-guanosine triphosphate (6-T-GTP) reveals distinct and significant effects on the function of small GTPases, crucial regulators of cellular signaling. While 6-T-GTP can mimic the active state of GTP-bound GTPases, its conversion to the diphosphate form, this compound, leads to a persistent state of inactivation, effectively trapping the GTPase in an "off" state. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed methodologies, for researchers in cellular biology and drug development.
Small GTPases act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. This cycle is tightly regulated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which accelerate the hydrolysis of GTP to GDP. The introduction of thiopurine analogs like 6-mercaptopurine (B1684380) and azathioprine, which are metabolized into 6-thio-guanosine nucleotides, can significantly disrupt this cycle, with profound implications for cellular processes. The primary focus of this guide is the comparative effects of this compound and 6-T-GTP on the function of the Rac1 GTPase, a key player in cytoskeletal dynamics, cell proliferation, and inflammation.
Contrasting Effects on GTPase Activity: An Overview
Experimental evidence demonstrates that 6-T-GTP can form a covalent disulfide adduct with specific GTPases, such as Rac1. This 6-T-GTP-Rac1 adduct is biologically active and can interact with downstream effector proteins, mimicking the function of the natural GTP-bound state. However, the key difference lies in the subsequent steps of the GTPase cycle.
The 6-T-GTP-Rac1 complex remains a substrate for GAPs, which can hydrolyze the terminal phosphate (B84403) to form a this compound-Rac1 adduct. This diphosphate form is biologically inactive. Crucially, GEFs are unable to catalyze the exchange of this covalently bound this compound for a new guanine nucleotide. This inability to recycle the GTPase leads to the accumulation of the inactive this compound-bound form, effectively shutting down Rac1 signaling pathways.[1]
This mechanism of "trapping" the GTPase in an inactive state is central to the immunosuppressive and anti-inflammatory effects of thiopurine drugs. By inhibiting Rac1, these drugs can interfere with T-cell activation and other inflammatory processes.[2][3][4]
Quantitative Comparison of Nucleotide Interactions
| Nucleotide State | Effector Binding (PAK-PBD) | Biological Activity |
| GTP-bound Rac1 | High | Active |
| 6-T-GTP-Rac1 adduct | High | Active |
| GDP-bound Rac1 | Minimal | Inactive |
| This compound-Rac1 adduct | Minimal | Inactive |
Signaling Pathway Perturbation
The differential effects of this compound and 6-T-GTP lead to a significant perturbation of the normal GTPase signaling cycle. The following diagram illustrates this altered pathway.
Experimental Protocols
Fluorescence-Based Nucleotide Exchange Assay
This assay measures the ability of GEFs to catalyze the exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP or BODIPY-FL-GDP) for a non-fluorescent guanine nucleotide on the GTPase.[5][6][7] A modified version of this assay can be used to assess the effect of this compound.
Materials:
-
Purified recombinant GTPase (e.g., Rac1)
-
Purified recombinant GEF for the specific GTPase
-
Fluorescent GDP analog (MANT-GDP or BODIPY-FL-GDP)
-
This compound and 6-T-GTP
-
GTPγS (a non-hydrolyzable GTP analog, as a positive control for exchange)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Loading GTPase with fluorescent GDP: Incubate the purified GTPase with a molar excess of the fluorescent GDP analog in a low-magnesium buffer containing EDTA to facilitate nucleotide loading.
-
Removal of unbound nucleotide: Use a desalting column to remove excess, unbound fluorescent GDP.
-
Establish baseline fluorescence: Add the fluorescently labeled GTPase to the wells of the microplate and measure the baseline fluorescence.
-
Initiate the exchange reaction: Add the GEF and an excess of the nucleotide to be tested (GTPγS, this compound, or 6-T-GTP) to the wells.
-
Monitor fluorescence: Immediately begin monitoring the change in fluorescence over time. A decrease in fluorescence indicates the displacement of the fluorescent GDP analog from the GTPase.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each condition. Compare the exchange rates in the presence of GTPγS (positive control) and the 6-thio-nucleotides. The lack of a significant change in fluorescence in the presence of this compound and GEF would confirm the inhibition of nucleotide exchange.
GTPase Hydrolysis Assay
This assay measures the intrinsic or GAP-stimulated GTPase activity by quantifying the amount of inorganic phosphate (Pi) released during GTP hydrolysis.[8][9]
Materials:
-
Purified recombinant GTPase (e.g., Rac1)
-
Purified recombinant GAP for the specific GTPase
-
6-T-GTP and GTP (as a control)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., malachite green-based reagent or a commercial kit like GTPase-Glo™)
-
96-well clear plates
-
Spectrophotometer or luminometer
Procedure:
-
Prepare reaction mixtures: In the wells of a microplate, prepare reaction mixtures containing the GTPase, assay buffer, and either GTP or 6-T-GTP. For GAP-stimulated activity, include the purified GAP.
-
Initiate the reaction: Start the reaction by adding the nucleotide.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time course.
-
Stop the reaction and detect phosphate: At different time points, stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure absorbance/luminescence: Measure the absorbance or luminescence to quantify the amount of Pi released.
-
Data Analysis: Generate a standard curve with known concentrations of phosphate. Calculate the rate of GTP hydrolysis for each condition. Compare the hydrolysis rates of GTP and 6-T-GTP in the presence and absence of GAP.
Conclusion
The available evidence strongly indicates that this compound and 6-T-GTP have profoundly different effects on GTPase function. While 6-T-GTP can act as a functional mimic of GTP, its conversion to this compound leads to the formation of a stable, inactive GTPase adduct that cannot be recycled by GEFs. This mechanism of irreversible inactivation provides a molecular basis for the therapeutic effects of thiopurine drugs and highlights the potential for developing novel GTPase-targeted therapies. Further quantitative studies are needed to precisely determine the binding affinities and kinetic parameters of these interactions to fully elucidate their structure-activity relationships.
References
- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells: new target for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 4. 6-Thio-GTP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPase-Glo™ Assay [promega.com]
- 9. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Thioguanosine Diphosphate (6-T-GDP) vs. 6-Methylmercaptopurine Ribonucleotide (6-MMPR) in T-Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key metabolites of thiopurine drugs, 6-Thioguanosine (B559654) Diphosphate (B83284) (6-T-GDP) and 6-Methylmercaptopurine (B131649) Ribonucleotide (6-MMPR), focusing on their respective roles in inducing T-cell apoptosis. Thiopurines such as azathioprine (B366305) and 6-mercaptopurine (B1684380) are pivotal in treating autoimmune diseases and certain cancers, with their efficacy largely dependent on the metabolic fate of the parent drug. Understanding the distinct mechanisms and potencies of their metabolites is crucial for optimizing therapeutic strategies and mitigating adverse effects.
Executive Summary
The cytotoxic and immunosuppressive effects of thiopurine drugs are primarily mediated by their intracellular metabolites. Among these, 6-thioguanine (B1684491) nucleotides (6-TGNs), including this compound, are considered the principal agents of T-cell apoptosis, a key therapeutic mechanism. In contrast, 6-methylmercaptopurine ribonucleotides (6-MMPRs) are more closely associated with the drug's side effects, particularly hepatotoxicity, and contribute to immunosuppression through the inhibition of de novo purine (B94841) synthesis. Direct comparative studies on the apoptotic potential of this compound and 6-MMPR are limited; however, existing evidence strongly suggests that 6-TGNs are the more potent inducers of T-cell apoptosis.
Mechanism of Action in T-Cell Apoptosis
6-Thioguanine Nucleotides (6-TGNs): The Pro-Apoptotic Pathway
6-Mercaptopurine (6-MP) is metabolized to 6-thioguanine nucleotides (6-TGNs) through a series of enzymatic steps. These 6-TGNs, including 6-thioguanosine monophosphate (6-TGMP), diphosphate (this compound), and triphosphate (6-TGTP), are the primary mediators of the desired cytotoxic effects in T-lymphocytes.[1][2] The ultimate active metabolite, 6-TGTP, induces apoptosis in activated T-cells by inhibiting the Rac1 protein, a small GTPase involved in T-cell maturation and proliferation.[1][3] Inhibition of Rac1 signaling leads to the downregulation of anti-apoptotic proteins and subsequent activation of the apoptotic cascade.[4][5][6]
6-Methylmercaptopurine Ribonucleotides (6-MMPRs): Inhibition of Purine Synthesis
In a competing metabolic pathway, 6-MP can be methylated by the enzyme thiopurine methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP), which is then converted to 6-MMPRs.[1] These metabolites are potent inhibitors of de novo purine synthesis, a pathway essential for the proliferation of lymphocytes.[4] By blocking this pathway, 6-MMPRs contribute to the overall immunosuppressive effect of thiopurines. However, high levels of 6-MMPRs are correlated with an increased risk of hepatotoxicity.[1][3] While inhibition of purine synthesis can ultimately lead to cell cycle arrest and cell death, the direct apoptotic signaling cascade initiated by 6-TGNs via Rac1 inhibition is considered a more direct and potent mechanism of T-cell apoptosis.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound (as a precursor to 6-TGTP) and 6-MMPR in T-cells can be visualized through the following signaling pathway and a typical experimental workflow for assessing apoptosis.
Quantitative Data Comparison
| Parameter | 6-TGNs (including this compound) | 6-MMPRs | Reference |
| Primary Mechanism | Induction of apoptosis via Rac1 inhibition | Inhibition of de novo purine synthesis | [1][4][6] |
| Therapeutic Correlation | Levels correlate with clinical efficacy | Levels correlate with hepatotoxicity | [1][3] |
| Apoptotic Potency | High | Low (indirectly through purine depletion) | Inferred from mechanistic studies |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of T-cell apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is a common method for detecting apoptotic cells by flow cytometry.[7][8][9]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Preparation: Culture T-cells to the desired density and treat with this compound or 6-MMPR at various concentrations for a specified time. Include untreated and positive controls.
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11][12]
Principle: Caspase-3 is activated during apoptosis and cleaves specific substrates. The assay utilizes a synthetic substrate that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.
Protocol:
-
Cell Lysis: After treatment with this compound or 6-MMPR, lyse the T-cells to release their intracellular contents.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysate to ensure equal loading.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the reaction at 37°C to allow for substrate cleavage.
-
Detection: Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader. The signal intensity is proportional to the caspase-3 activity in the sample.
Conclusion
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunogenetics.nl [immunogenetics.nl]
- 5. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. mpbio.com [mpbio.com]
A Researcher's Guide to 6-Thioguanosine Diphosphate (6-T-GDP) Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) is critical for understanding the metabolism and efficacy of thiopurine drugs. This guide provides an objective comparison of the predominant analytical methods used for this compound quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic and toxic effects are mediated by their metabolites, including the 6-thioguanine nucleotides (6-TGNs). This compound is a key intermediate in this metabolic pathway. The monitoring of 6-TGN levels in patients is crucial for optimizing drug dosage to maximize therapeutic efficacy while minimizing adverse effects like leukopenia and hepatotoxicity.[1] This has led to the development of several analytical methods for their quantification in biological matrices, primarily red blood cells (RBCs).
This guide focuses on the two most prevalent and well-validated methods for the quantification of thiopurine metabolites, which after a hydrolysis step, can be correlated to the intracellular concentrations of this compound and other 6-TGNs: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common quantification technique for various biomolecules, a specific and validated ELISA for the small molecule this compound is not widely reported in the scientific literature.
Comparative Analysis of Quantification Methods
The choice of analytical method depends on various factors including sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of thiopurine metabolites.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.15 to 15 µmol/L for 6-TG (r² = 0.9999)[2] | 0.1–10 µmol/L for 6-TGN[1] |
| Lower Limit of Quantification (LLOQ) | ~50 pmol/8 × 10⁸ RBC for 6-TG[3] | 0.1 µmol/L for 6-TGN[1] |
| Precision (CV%) | <15% | <3.0% total imprecision |
| Accuracy/Recovery | Acceptable values of accuracy and precision | Mean extraction recovery of 71.0% and 75.0% for 6-TGN |
| Specificity | Prone to interference from endogenous compounds. | Highly specific due to mass-based detection. |
| Throughput | Longer run times, typically ≥10 min. | Faster run times are achievable. |
| Instrumentation | Widely available and less expensive. | More specialized and higher cost. |
Experimental Protocols
Accurate quantification of 6-TGNs, including this compound, from erythrocytes typically involves a multi-step process. The general workflow is depicted below, followed by detailed protocols for HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation and wash them.
-
Lyse the RBCs and precipitate the protein using an acid, such as perchloric acid, in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to prevent oxidation of the thiopurine metabolites.
-
Perform acid hydrolysis to convert the 6-thioguanine nucleotides (including this compound) into the common moiety, 6-thioguanine (6-TG).
-
Centrifuge the sample to pellet the precipitated protein and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile.
-
Detection: UV detection is performed at a wavelength of approximately 340 nm for 6-TG.
-
-
Quantification:
-
A calibration curve is generated using standards of known 6-TG concentrations.
-
The concentration of 6-TG in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
The sample preparation is similar to that for HPLC-UV, involving RBC isolation, lysis, protein precipitation, and acid hydrolysis to convert 6-TGNs to 6-TG.
-
-
LC-MS/MS Conditions:
-
Chromatography: A reversed-phase C18 column is typically used for separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Mass Spectrometry: The analysis is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for 6-TG, providing high selectivity.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using standards of known concentrations. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
-
Signaling Pathway Involvement
The active metabolites of thiopurine drugs, specifically 6-thioguanosine triphosphate (6-thio-GTP), have been shown to exert some of their effects by interfering with the function of small GTPases, such as Rac1. Rac1 is a key regulator of various cellular processes, including cytoskeletal organization, cell proliferation, and apoptosis. The active, GTP-bound form of Rac1 interacts with downstream effectors to initiate signaling cascades. 6-thio-GTP can bind to Rac1 and inhibit its activation, thereby disrupting these downstream signaling pathways. This inhibition of Rac1 signaling is thought to contribute to the immunosuppressive and anti-proliferative effects of thiopurine drugs.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-Thioguanosine Diphosphate's Role in T-Cell Immunosuppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP), a key active metabolite of thiopurine drugs, with other major T-cell immunosuppressants. The information presented herein is intended to facilitate a deeper understanding of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their validation.
Comparative Analysis of Immunosuppressive Potency
The immunosuppressive activity of this compound and its precursor, 6-thioguanine (B1684491) (6-TG), is compared with alternative immunosuppressive agents based on their half-maximal inhibitory concentration (IC50) for T-cell proliferation. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell types (e.g., Jurkat cell line, peripheral blood mononuclear cells), stimulation methods, and incubation times. The following tables summarize available data to provide a comparative overview.
| Drug | Cell Type | Stimulation | Incubation Time | IC50 | Reference |
| 6-Thioguanine (6-TG) | Jurkat (Human T-lymphocyte cell line) | Phytohemagglutinin (PHA) | 72 hours | ~1-10 µM (Estimated) | [1] |
| Azathioprine (B366305) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen | Not Specified | 230.4 ± 231.3 nM | [2] |
| 6-Mercaptopurine (B1684380) (6-MP) | Jurkat (Human T-lymphocyte cell line) | Not Specified | 24 hours | 4.25 µM (for 20% inhibition) | [3] |
| 6-Mercaptopurine (6-MP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen | Not Specified | 149.5 ± 124.9 nM | [2] |
| Mycophenolic Acid (MPA) | Human CD4+ T-cells | CD3/CD28 antibodies | 72 hours | ≤2 mg/L (~6.2 µM) | [4] |
| Tacrolimus (FK506) | Jurkat (Human T-lymphocyte cell line) | PMA and Ionomycin | 12 hours | 32.07 pg/mL (~0.04 nM) | [5] |
| Sirolimus (Rapamycin) | Human Osteosarcoma Cells (relevant for anti-proliferative effects) | Not Specified | Not Specified | 23.97 nmol/L | [6] |
Mechanisms of T-Cell Immunosuppression
The immunosuppressive agents discussed in this guide employ distinct mechanisms to inhibit T-cell activation and proliferation. Understanding these pathways is crucial for the development of targeted therapies and for predicting potential synergistic or antagonistic effects when used in combination.
6-Thioguanosine Diphosphate (this compound)
6-Thioguanine (6-TG), the precursor to this compound and 6-thioguanosine triphosphate (6-TGTP), is metabolized intracellularly into these active forms. The immunosuppressive effects of 6-TGTP are primarily mediated through two mechanisms:
-
Incorporation into DNA and RNA: As a purine (B94841) analogue, 6-thioguanine nucleotides are incorporated into the DNA and RNA of proliferating cells, leading to cytotoxicity.
-
Inhibition of Rac1 GTPase: 6-TGTP binds to the small GTPase Rac1, a critical regulator of T-cell proliferation and survival. This interaction blocks the guanine (B1146940) nucleotide exchange factor (GEF) Vav1, leading to an accumulation of inactive Rac1 bound to 6-thio-GDP. This cascade ultimately triggers the mitochondrial pathway of T-cell apoptosis.[7][8]
Caption: this compound/6-TGTP Signaling Pathway in T-Cells.
Alternative Immunosuppressants
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP), which in turn is metabolized to 6-thioguanine nucleotides, the same active metabolites as 6-TG. Therefore, their primary mechanism of T-cell immunosuppression is identical to that of 6-TG.
Caption: Metabolic Pathway of Azathioprine and 6-Mercaptopurine.
Mycophenolate mofetil is a prodrug that is hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation. By depleting the guanine nucleotide pool, MPA selectively inhibits lymphocyte proliferation.[9][10]
Caption: Mycophenolate Mofetil (MMF) Mechanism of Action.
Tacrolimus binds to the immunophilin FKBP12. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT cannot enter the nucleus, the transcription of genes crucial for T-cell activation, such as Interleukin-2 (IL-2), is blocked.[5]
Caption: Tacrolimus Signaling Pathway in T-Cells.
Sirolimus (also known as rapamycin) binds to FKBP12, and this complex inhibits the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR, specifically the mTORC1 complex, blocks signaling pathways that are essential for cell cycle progression from the G1 to the S phase, thereby arresting T-cell proliferation.[6][11]
References
- 1. Increase in numbers of 6-thioguanine-resistant human lymphocytes in short-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of T-cell activation and proliferation by mycophenolic acid in patients awaiting liver transplantation: PK/PD relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medincell.com [medincell.com]
- 6. Sirolimus induces apoptosis and reverses multidrug resistance in human osteosarcoma cells in vitro via increasing microRNA-34b expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 11. Sirolimus reduces T cell cycling, immune checkpoint marker expression, and HIV-1 DNA in people with HIV - PMC [pmc.ncbi.nlm.nih.gov]
6-Thio-GDP vs. Canonical Guanine Nucleotides: A Comparative Guide for Enzyme Assays
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of nucleotide analogs with target enzymes is paramount. This guide provides a detailed comparison of 6-thio-GDP (6-T-GDP) and its triphosphate counterpart, 6-thio-GTP, with the canonical guanine (B1146940) nucleotides, GDP and GTP, in the context of enzyme assays relevant to GTPases and G protein-coupled receptors (GPCRs).
The substitution of an oxygen atom with sulfur at the 6-position of the guanine ring introduces unique biochemical properties to 6-thioguanine (B1684491) nucleotides. These analogs, primarily metabolites of thiopurine drugs, have been instrumental in elucidating enzymatic mechanisms and as therapeutic agents. This guide summarizes key quantitative data, presents detailed experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.
Quantitative Data Presentation
While direct comparative binding affinity data for this compound versus GDP is not extensively available in the public domain, valuable insights can be drawn from studies on the triphosphate form, 6-thio-GTP. The human enzyme NUDT15 (Nudix Hydrolase 15), which hydrolyzes 6-thio-(d)GTP, provides a well-characterized system for comparing the enzymatic handling of thiopurine nucleotides versus their canonical counterparts.
Table 1: Kinetic Parameters for NUDT15 Hydrolysis of 6-Thio-GTP and Canonical GTP
| Substrate | K_M_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_M_) (μM⁻¹s⁻¹) |
| 6-Thio-GTP | 1.8 | 1.3 | 0.72 |
| GTP | 254 | 1.1 | 0.0043 |
| 6-Thio-dGTP | 1.9 | 1.4 | 0.74 |
| dGTP | 43 | 1.2 | 0.028 |
Data adapted from Valerie, N. C. et al. (2016). NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine. Cancer Research, 76(18), 5501–5511.[1]
The data clearly indicates that NUDT15 has a significantly higher affinity (lower K_M_) for 6-thio-GTP and 6-thio-dGTP compared to GTP and dGTP, respectively.[1] The catalytic turnover rate (k_cat_) is similar for all substrates, resulting in a much higher catalytic efficiency for the thiopurinated nucleotides.[1] This preference is attributed to the accommodation of the 6-thio moiety in a hydrophobic pocket of the enzyme's active site.[1] While this data is for the triphosphate form, it suggests that the sulfur substitution fundamentally alters the interaction with the enzyme's binding pocket, a principle that may extend to the diphosphate (B83284) form as well.
Signaling Pathways and Experimental Workflows
Thiopurine Metabolism and GTPase Signaling
Thiopurine drugs like 6-thioguanine are metabolized in the cell to their active triphosphate forms, 6-thio-GTP and 6-thio-dGTP.[1] 6-thio-GTP can then interfere with small GTPase signaling, such as the Rac1 pathway, which is crucial for cell proliferation and cytoskeletal dynamics.[2] The enzyme NUDT15 acts as a negative regulator by hydrolyzing these active metabolites to their monophosphate forms.[1][2]
GPCR Activation Cycle
G protein-coupled receptors (GPCRs) are integral membrane proteins that, upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the associated heterotrimeric G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. This compound would be expected to compete with GDP for binding to the inactive Gα subunit.
References
Comparative Analysis of 6-Thioguanosine Diphosphate (6-TGDP) Levels in Thiopurine-Treated Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-thioguanosine (B559654) diphosphate (B83284) (6-TGDP) levels in various patient populations receiving thiopurine therapy for conditions such as Inflammatory Bowel Disease (IBD) and leukemia. Thiopurine drugs, including azathioprine (B366305), 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491), are integral to managing these diseases, and their efficacy and toxicity are closely linked to the metabolic conversion into active 6-thioguanine nucleotides (6-TGNs). 6-TGDP is a key intermediate in this pathway, and its relative concentration may offer insights into therapeutic response and metabolic phenotype.
Thiopurine Metabolism and the Role of 6-TGDP
Thiopurine prodrugs undergo a complex intracellular metabolic cascade to form the therapeutically active 6-TGNs, which consist of 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (6-TGDP), and 6-thioguanosine triphosphate (6-TGTP).[1][2] 6-TGTP is considered the primary active metabolite that exerts immunosuppressive and cytotoxic effects by being incorporated into DNA and RNA and by inhibiting Rac1 signaling.[3][4] The conversion of 6-TGMP to 6-TGDP and subsequently to 6-TGTP is a critical step in the activation pathway. While most clinical monitoring focuses on the total 6-TGN concentration, emerging evidence suggests that the relative proportions of the individual thioguanine nucleotides may be of clinical significance.
Quantitative Comparison of 6-TGDP and Other Thiopurine Metabolites
The following tables summarize quantitative data on 6-TGDP and related metabolite levels from studies in different patient populations. It is important to note that most clinical laboratories measure total 6-TGNs after hydrolysis of the di- and tri-phosphate forms to the monophosphate form, hence data on individual nucleotide levels are limited.
| Patient Population | Metabolite | Median Level (pmol/8 x 10⁸ RBCs) | Study Details |
| Crohn's Disease (n=7, on 20mg 6-thioguanine) | 6-TGMP | 39 | High interindividual variance observed.[5] |
| 6-TGDP | 199 | ||
| 6-TGTP | 531 |
Table 1: Median Levels of Individual 6-Thioguanine Nucleotides in Crohn's Disease Patients Treated with 6-Thioguanine.
| Patient Group | Parameter | Value | Clinical Significance |
| IBD Patients with Poor Response | 6-TGDP levels | >15% of total 6-TGN | May predict poor response to azathioprine therapy.[6] |
| TPMT wild-type IBD patients (n=74) | TGTP/(TGDP+TGTP) ratio | Mean 77.8% (SD 3.8%) | No significant difference between patients with active and quiescent disease.[7] |
Table 2: Clinical Correlations of 6-TGDP Ratios in IBD Patients.
| Patient Population | Therapy | 6-TGN Levels (pmol/8 x 10⁸ RBCs) | Clinical Outcome |
| Pediatric IBD | Azathioprine/6-MP | >235 | Increased frequency of therapeutic response.[6] |
| Adult IBD | Azathioprine/6-MP | >230-260 | Associated with clinical remission.[8] |
| Pediatric IBD | Azathioprine | Mean 280 ± 151 | Effective in maintaining therapeutic levels.[9] |
| Adult and Pediatric IBD with preferential 6-MMP metabolism | 6-MP + Allopurinol (B61711) | Mean increased from 197.4 to 284.8 | Allopurinol effectively shifts metabolism towards 6-TGN production.[10][11] |
Table 3: Therapeutic Ranges of Total 6-Thioguanine Nucleotides (6-TGNs) in IBD Patient Populations.
Experimental Protocols
Quantification of 6-Thioguanine Nucleotides in Erythrocytes by HPLC or LC-MS/MS
The determination of intracellular 6-TGMP, 6-TGDP, and 6-TGTP levels typically involves the following steps:
-
Sample Collection and Preparation:
-
Deproteinization and Hydrolysis (for total 6-TGN measurement):
-
Chromatographic Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC): The prepared sample is injected into an HPLC system. The individual thioguanine nucleotides (if not hydrolyzed) or the resulting 6-thioguanine base (after hydrolysis and further processing) are separated on a reverse-phase column.[15] Detection is typically performed using a UV or photodiode array (PDA) detector.[1][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity. After chromatographic separation, the metabolites are ionized and detected by a mass spectrometer. Specific mass transitions for each analyte are monitored for quantification.[12]
-
-
Quantification:
Visualizations
Thiopurine Metabolic Pathway
Caption: Simplified metabolic pathway of thiopurines.
Experimental Workflow for 6-TGN Analysis
Caption: General workflow for thiopurine metabolite analysis.
References
- 1. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC-PDA-based technique for medical diagnostics purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. annalsgastro.gr [annalsgastro.gr]
- 9. academic.oup.com [academic.oup.com]
- 10. A prospective evaluation of the impact of allopurinol in pediatric and adult IBD patients with preferential metabolism of 6-mercaptopurine to 6-methylmercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 12. Assay of 6-thioguanine nucleotide, a major metabolite of azathioprine, 6-mercaptopurine and 6-thioguanine, in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 14. 6-tioguanine monitoring in steroid-dependent patients with inflammatory bowel diseases receiving azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 6-Thio-GDP Binding to Rac1: A Comparative Guide for Researchers
For researchers in cell biology and drug development, accurately measuring the activation of small GTPases like Rac1 is crucial. The use of fluorescent nucleotide analogs provides a powerful tool for such investigations. This guide offers a comparative analysis of 6-thio-guanosine diphosphate (B83284) (6-T-GDP) as a probe for Rac1, evaluating its specificity against other common methods and providing the necessary experimental context for its use.
Executive Summary
Comparison of Rac1 Activation Probes and Assays
| Assay/Probe | Principle | Specificity for Rac1 | Advantages | Disadvantages |
| 6-Thio-GDP/GTP | 6-Thio-GTP, a metabolite of azathioprine (B366305), binds to Rac1 and prevents its activation by guanine (B1146940) nucleotide exchange factors (GEFs). The resulting 6-Thio-GDP-bound Rac1 is trapped in an inactive state. | High functional specificity for Rac1 and Rac2 over Cdc42 and RhoA. | - Directly interrogates the nucleotide-binding pocket. - Mechanism of action is well-characterized in the context of immunosuppression. | - Lacks an intrinsic fluorescent signal, requiring competition assays or downstream functional readouts. - Quantitative binding affinity data is not widely available. |
| BODIPY-GDP | A fluorescent GDP analog that exhibits an increase in fluorescence intensity upon binding to GTPases. GEF-mediated exchange for non-fluorescent GTP results in a decrease in fluorescence. | Binds to a broad range of small GTPases, including Rac1, Cdc42, and RhoA. | - Provides a direct, real-time readout of nucleotide exchange. - High signal-to-noise ratio. | - Lacks intrinsic specificity for Rac1; requires purified proteins for specific assays. |
| MANT-GDP | A fluorescent GDP analog that shows increased fluorescence upon binding to a GTPase. Its fluorescence is sensitive to the conformational changes associated with GTPase activation. | Binds to various small GTPases. | - Well-established tool for studying GTPase-GEF interactions. | - Lower quantum yield and greater environmental sensitivity compared to BODIPY probes. |
| PAK1-PBD Pull-Down Assay | The p21-binding domain (PBD) of PAK1 specifically binds to the active, GTP-bound form of Rac1 and Cdc42. This interaction is used to selectively pull down active GTPases from cell lysates for subsequent detection by Western blot. | Binds to both active Rac1 and Cdc42. | - Widely used and well-validated method for assessing the relative amount of active Rac1 in cells. - Commercial kits are readily available. | - Does not provide real-time kinetic data. - Not specific for Rac1, as it also pulls down active Cdc42. - Semi-quantitative. |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of these assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Protocol 1: Validating this compound Specificity using a Fluorescence Competition Assay
This protocol is adapted from standard fluorescence-based nucleotide exchange assays and is designed to determine the relative affinity of this compound for Rac1 compared to other GTPases.
Materials:
-
Purified recombinant Rac1, Cdc42, and RhoA proteins
-
BODIPY-FL-GDP (or MANT-GDP)
-
6-Thio-GDP
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Rac1-BODIPY-GDP Complex: Incubate 1 µM of purified Rac1 with a 1.5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark.
-
Set up Competition Assay: In a 96-well plate, add the pre-incubated Rac1-BODIPY-GDP complex to each well.
-
Add this compound: Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a control with no this compound.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent GDP analog used.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ value, which can be used to calculate the inhibitory constant (Ki) for this compound binding.
-
Comparative Analysis: Repeat the procedure using purified Cdc42 and RhoA to determine the specificity of this compound.
Protocol 2: Rac1 Activation Pull-Down Assay
This is a standard method to measure the relative amount of active Rac1 in cell lysates.
Materials:
-
Cell culture reagents
-
Lysis/Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors
-
GST-PAK1-PBD beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture and treat cells as required. Lyse the cells on ice with ice-cold Lysis/Wash Buffer.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate 500 µg to 1 mg of protein lysate with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1. An aliquot of the total lysate should be run in parallel to determine the total Rac1 levels.
Conclusion
The available evidence strongly suggests that this compound and its triphosphate counterpart exhibit a functional specificity for inhibiting the activation of Rac1 and Rac2 over other Rho family GTPases like Cdc42 and RhoA[1][2]. This makes this compound a valuable tool for specifically probing Rac1 function. While direct binding affinity data remains to be fully elucidated, the use of competition assays as detailed in this guide can provide a quantitative measure of its specificity. For a more general assessment of Rac1 activation, particularly in a cellular context, the well-established PAK1-PBD pull-down assay remains a reliable, albeit less specific, alternative. The choice of method will ultimately depend on the specific experimental question and the resources available.
References
Unveiling the Anti-Cancer Potential of 6-Thioguanine Derivatives: A Comparative Analysis in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and anti-proliferative effects of 6-thioguanine (B1684491) (6-TG) and its deoxyribonucleoside analog, 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), across a spectrum of cancer cell lines. While the direct effects of 6-thio-guanosine diphosphate (B83284) (6-T-GDP) are the focus, it is important to note that 6-TG and 6-thio-dG are its precursors, which are metabolized intracellularly to their active triphosphate forms to exert their therapeutic effects. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the primary signaling pathway and experimental workflows.
Comparative Efficacy of 6-Thioguanine and its Derivatives
The therapeutic potential of 6-thioguanine and its derivatives stems from their ability to disrupt critical cellular processes in cancer cells, primarily through the inhibition of the Rac1 GTPase signaling pathway and interference with telomere maintenance. The following table summarizes the half-maximal inhibitory concentration (IC50) values, as well as the impact on apoptosis and the cell cycle, of these compounds in various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Apoptosis Induction | Cell Cycle Arrest | Reference(s) |
| 6-thio-dG | Various | Lung, Colon, etc. | 0.7 - 2.9 µM | - | - | [1][2] |
| 6-TG | HeLa | Cervical Cancer | 28.79 µM | - | - | [3] |
| 6-TG | MCF-7 | Breast Cancer | 5.481 µM | 18.55% (vs. 10.66% in control) | G2/M phase | [4] |
| 6-TG | THP-1 | Acute Monocytic Leukemia | 0.3 µM | - | - | [5] |
| 6-TG | K-562 | Chronic Myeloid Leukemia | 0.7 µM | - | - | |
| 6-TG | C4-2 | Prostate Cancer | - | 214% of control (at 5 µM) | - | |
| 6-TG | HL-60 | Acute Promyelocytic Leukemia | - | - | S and G2/M phases |
Key Signaling Pathway: Rac1 GTPase
This compound and its active triphosphate form are known to inhibit the function of small GTPases, particularly Rac1. Rac1 is a key regulator of various cellular processes, including cell proliferation, survival, and migration, which are often dysregulated in cancer. The diagram below illustrates the canonical Rac1 signaling pathway.
Caption: The Rac1 signaling cascade and the inhibitory action of 6-Thio-GTP.
Experimental Workflows
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound precursors on cancer cell lines.
Caption: A generalized workflow for in vitro testing of 6-TG and 6-thio-dG.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 6-TG or 6-thio-dG on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
6-Thioguanine (6-TG) or 6-thio-2'-deoxyguanosine (6-thio-dG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compound (6-TG or 6-thio-dG) in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of 6-TG or 6-thio-dG for the specified time.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of 6-TG or 6-thio-dG.
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
References
- 1. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-T-GDP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 6-Thio-GDP (6-Thioguanosine-5'-diphosphate) is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 6-T-GDP, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Protective gloves resistant to chemicals.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Ensure adequate ventilation to minimize the potential for inhalation of any aerosols.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound and the related, more hazardous compound 6-Thioguanine.
| Property | 6-Thioguanosine-5'-diphosphate (this compound) | 6-Thioguanine |
| CAS Number | 16541-19-8 | 154-42-7 |
| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂S | C₅H₅N₅S |
| Molecular Weight | 459.26 g/mol | 167.19 g/mol |
| Primary Hazard | Assumed to have properties similar to toxic thiopurine analogs. | Toxic if swallowed.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste stream, following institutional and local regulations. The following procedure outlines a general workflow for its safe disposal.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused solutions, pipette tips, and contaminated labware, should be classified as hazardous chemical waste.
-
This waste must be segregated from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Step 3: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "6-Thioguanosine-5'-diphosphate Waste".
-
Maintain a log of the waste generated, including the date and quantity.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not attempt to dispose of this compound down the drain or in regular landfill trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential and logical manner.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and maintaining compliance with all relevant safety regulations.
References
Essential Safety and Logistics for Handling 6-Thio-GDP
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Thio-GDP (6-Thioguanosine-5'-diphosphate), including operational and disposal plans, to foster a secure and productive research environment.
Personal Protective Equipment (PPE) and Safe Handling
When working with 6-T-GDP, adherence to proper safety protocols is critical to minimize exposure and ensure personal safety. The following personal protective equipment is required:
-
Eye Protection: Safety goggles or glasses with side shields should be worn to protect from splashes.
-
Hand Protection: Chemically resistant gloves are mandatory to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.
-
Respiratory Protection: While not always necessary, a suitable respirator should be used if there is a risk of generating dust or aerosols.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is necessary:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Remove any contaminated clothing and thoroughly wash the affected skin area with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage: this compound should be stored at -20°C. It is shipped on gel packs and can tolerate short-term exposure to ambient temperatures.
Spill Management: In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, absorb any liquid with an inert material and decontaminate the surface with a suitable cleaning agent.
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Ensure waste containers are clearly labeled.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 459.26 g/mol (free acid) | |
| Purity | ≥ 95% (HPLC) | |
| Form | Solution in water | |
| Concentration | 10 mM - 11 mM | |
| pH | 7.5 ±0.5 | |
| Storage Temperature | -20°C |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Signaling Pathway Context
This compound is a metabolite of thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, which are used as immunosuppressants. These drugs are metabolized in the body to form active thioguanine nucleotides, including this compound. These metabolites can be incorporated into DNA and RNA, and they can also interfere with cellular signaling pathways, including those regulated by small GTPases like Rac1. The inhibition of Rac1 is thought to contribute to the immunosuppressive effects of thiopurines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
